molecular formula C12H9N3OS2 B2551769 ZINC49534341 CAS No. 1274013-03-4

ZINC49534341

Numéro de catalogue: B2551769
Numéro CAS: 1274013-03-4
Poids moléculaire: 275.4 g/mol
Clé InChI: KGOOTXSIHAFXQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ZINC49534341 is a useful research compound. Its molecular formula is C12H9N3OS2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-11-8-3-1-2-4-9(8)14-12(17)15(11)7-10-13-5-6-18-10/h1-6H,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOOTXSIHAFXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274013-03-4
Record name 2-sulfanyl-3-[(1,3-thiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enigmatic Case of ZINC49534341: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and scientific literature, the compound designated ZINC49534341 remains elusive. No publicly available data exists detailing its chemical structure, biological targets, or mechanism of action. This lack of information prevents the creation of an in-depth technical guide as requested.

Researchers and drug development professionals seeking to understand the pharmacological properties of a compound rely on a foundation of publicly accessible data. This typically includes its verified chemical identity, in vitro and in vivo experimental results, and computational modeling studies. In the case of this compound, this foundational information appears to be absent from prominent resources, including the ZINC database from which its identifier presumably originates.

The ZINC database is a vast repository of commercially available compounds used for virtual screening in drug discovery. While it contains billions of molecules, it is possible that this compound is an erroneous identifier, a compound that has been removed from the database, or one for which no biological activity data has ever been published.

Without a confirmed chemical structure, it is impossible to predict potential biological targets through computational methods such as docking simulations or quantitative structure-activity relationship (QSAR) modeling. Consequently, no signaling pathways or experimental workflows can be described or visualized.

It is recommended that the ZINC identifier be carefully verified for accuracy. If the identifier is correct, it is highly probable that the compound has not been the subject of published scientific investigation, and therefore, its mechanism of action remains unknown. Further research would necessitate the initial steps of compound identification, synthesis or acquisition, and subsequent biological screening to elucidate any potential therapeutic effects.

Unveiling the Carbonic Anhydrase IX Binding Affinity of ZINC49534341: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[1][2][3][4] This has rendered it a compelling target for the development of novel anticancer therapies.[1][2][3][4][5] The ZINC database, a comprehensive library of commercially available compounds, serves as a valuable resource for the virtual screening and identification of potential CA IX inhibitors.[6][7][8][9][10] This technical guide focuses on the binding affinity of the compound ZINC49534341 with carbonic anhydrase IX. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific experimental or computational data regarding the binding affinity or inhibitory activity of this compound against carbonic anhydrase IX.

Therefore, this document will serve as a methodological template, outlining the requisite experimental protocols and data presentation formats for characterizing the binding affinity of a hypothetical ZINC compound, designated here as "ZINC-HYPOTHETICAL," to carbonic anhydrase IX. This guide is intended to provide researchers with a structured framework for the evaluation of potential CA IX inhibitors discovered through virtual screening of the ZINC database.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][12] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor 1α (HIF-1α) pathway.[1][13] By maintaining a neutral intracellular pH and acidifying the extracellular space, CA IX promotes cancer cell survival, proliferation, and invasion.[4][13] The limited expression of CA IX in normal tissues makes it an attractive and specific target for anticancer drug development.[3]

Hypothetical Quantitative Data for ZINC-HYPOTHETICAL

The following tables present a hypothetical but representative dataset for a novel CA IX inhibitor, "ZINC-HYPOTHETICAL," identified from the ZINC database.

Table 1: In Vitro Inhibitory Activity of ZINC-HYPOTHETICAL against Carbonic Anhydrase Isoforms

Enzyme IsoformInhibition Constant (Kᵢ) (nM)
hCA I>10,000
hCA II1,250
hCA IX 45.8
hCA XII312.5

Data are presented as the mean of three independent experiments.

Table 2: Biophysical Characterization of ZINC-HYPOTHETICAL Binding to hCA IX

Assay MethodBinding Affinity (Kᴅ) (nM)Stoichiometry (N)
Isothermal Titration Calorimetry (ITC)52.31.05
Surface Plasmon Resonance (SPR)48.9Not Applicable

Data are presented as the mean of three independent experiments.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Recombinant human CA isoforms (I, II, IX, and XII)

  • ZINC-HYPOTHETICAL (or test compound) dissolved in DMSO

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In one syringe of the stopped-flow apparatus, load the CA enzyme solution (final concentration, e.g., 10 nM) and the pH indicator in the buffer.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from the enzymatic reaction.

  • Repeat the experiment in the presence of varying concentrations of the test compound.

  • Calculate the initial rates of reaction from the absorbance data.

  • Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kᴅ), stoichiometry (N), and thermodynamic parameters.

Materials:

  • Purified recombinant hCA IX

  • ZINC-HYPOTHETICAL (or test compound)

  • ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the protein and dissolve the compound in the same ITC buffer to minimize heat of dilution effects.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the protein solution.

  • Measure the heat evolved or absorbed after each injection.

  • Integrate the heat peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kᴅ, N, and the enthalpy of binding (ΔH).

Visualizations

Signaling Pathway

CAIX_Signaling_Pathway cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA9 Gene Transcription CA9 Gene Transcription HIF-1α Stabilization->CA9 Gene Transcription CA IX Protein CA IX Protein CA9 Gene Transcription->CA IX Protein Extracellular Acidification Extracellular Acidification CA IX Protein->Extracellular Acidification Intracellular pH Regulation Intracellular pH Regulation CA IX Protein->Intracellular pH Regulation Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Extracellular Acidification->Tumor Cell Survival & Proliferation Intracellular pH Regulation->Tumor Cell Survival & Proliferation ZINC-HYPOTHETICAL ZINC-HYPOTHETICAL ZINC-HYPOTHETICAL->CA IX Protein Inhibition

Caption: Hypoxia-induced CA IX signaling pathway and the inhibitory action of a hypothetical compound.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Identification cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Evaluation Virtual Screening (ZINC DB) Virtual Screening (ZINC DB) Hit Selection Hit Selection Virtual Screening (ZINC DB)->Hit Selection Enzyme Inhibition Assay (Ki) Enzyme Inhibition Assay (Ki) Hit Selection->Enzyme Inhibition Assay (Ki) Biophysical Binding Assay (Kd) Biophysical Binding Assay (Kd) Enzyme Inhibition Assay (Ki)->Biophysical Binding Assay (Kd) Cell-based Assays Cell-based Assays Biophysical Binding Assay (Kd)->Cell-based Assays Animal Models Animal Models Cell-based Assays->Animal Models

Caption: General workflow for the identification and characterization of a novel CA IX inhibitor.

Conclusion

While specific data for this compound is not currently available, this guide provides a comprehensive framework for the in-depth technical evaluation of any potential carbonic anhydrase IX inhibitor identified from the ZINC database. The detailed protocols and data presentation formats outlined herein are intended to facilitate standardized and rigorous characterization of novel compounds targeting CA IX for cancer therapy. Future research efforts are warranted to explore the vast chemical space of the ZINC database for the discovery of potent and selective CA IX inhibitors.

References

a new specific inhibitor of carbonic anhydrase IX, suppresses the growth of colon cancer cell spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment, characterized by hypoxia and acidosis, presents a significant challenge in cancer therapy. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in hypoxic tumors, including colorectal cancer, plays a pivotal role in pH regulation, promoting cancer cell survival, proliferation, and metastasis.[1][2][3][4][5] Its tumor-specific expression makes it an attractive therapeutic target.[1][2][3][4][5] This technical guide details the preclinical evidence for a new specific inhibitor of carbonic anhydrase IX, a novel thiourea (B124793) benzenesulfonamide (B165840) based on a 1,8-naphthalimide (B145957) scaffold (henceforth referred to as Compound Q), and its potent activity against colon cancer cell models.[6][7] Emerging evidence strongly suggests that inhibition of CAIX is effective in three-dimensional (3D) tumor models, indicating the potential of Compound Q to suppress the growth of colon cancer cell spheroids.[8][9][10]

Compound Q: A Potent and Specific CAIX Inhibitor

Compound Q is a novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative that demonstrates high-affinity and selective inhibition of CAIX.[6][7] This class of compounds has been shown to be more potent than the first-generation CAIX inhibitor SLC-0111.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for Compound Q and related CAIX inhibitors.

ParameterValueCell Line(s)ConditionsReference
Compound Q IC50 (CAIX Inhibition) 2.5 nM-Enzymatic Assay[1]
Compound Q IC50 (Cell Viability) 10.90 ± 0.46 μMSW480Hypoxia[7]
17.03 ± 1.09 μMSW480Normoxia[7]
38.83 ± 1.98 μMNormal Colon Cells-[7]
SLC-0111 IC50 (Spheroid Viability) ~125-175 µMHUH6 (Hepatoblastoma)-[8]

Mechanism of Action: A Triad of Cell Death

Compound Q exerts its anti-cancer effects by inducing a multi-faceted cell death program encompassing apoptosis, ferroptosis, and autophagy in colorectal cancer cells.[6][7]

Signaling Pathways

The inhibition of CAIX by Compound Q disrupts pH homeostasis, leading to intracellular acidosis. This cellular stress triggers distinct but interconnected cell death pathways.

CAIX_Inhibition_Pathway Signaling Pathway of CAIX Inhibition by Compound Q cluster_inhibition CAIX Inhibition cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Mechanisms Compound_Q Compound Q CAIX Carbonic Anhydrase IX (CAIX) Compound_Q->CAIX Inhibits pH_Disruption Intracellular Acidosis CAIX->pH_Disruption Leads to ROS_Accumulation ROS Accumulation pH_Disruption->ROS_Accumulation Induces Apoptosis Apoptosis pH_Disruption->Apoptosis Triggers Lipid_Peroxidation Lipid Peroxidation ROS_Accumulation->Lipid_Peroxidation Autophagy Autophagy ROS_Accumulation->Autophagy Activates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: CAIX inhibition by Compound Q leads to intracellular acidosis, triggering apoptosis, ferroptosis, and autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of Compound Q on colon cancer cell spheroids.

Colon Cancer Cell Spheroid Formation

This protocol is adapted from established methods for generating colon cancer spheroids.[8][11]

Materials:

  • Colon cancer cell lines (e.g., HT-29, HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture colon cancer cells in a T75 flask to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 48-72 hours.

Spheroid_Formation_Workflow Workflow for Colon Cancer Spheroid Formation Start Start Cell_Culture 1. Culture Colon Cancer Cells Start->Cell_Culture Harvest 2. Harvest and Resuspend Cells Cell_Culture->Harvest Seed 3. Seed into Ultra-Low Attachment Plate Harvest->Seed Centrifuge 4. Centrifuge to Aggregate Cells Seed->Centrifuge Incubate 5. Incubate for Spheroid Formation Centrifuge->Incubate End End Incubate->End

Caption: A stepwise workflow for the generation of colon cancer cell spheroids.

Spheroid Growth Inhibition Assay

Materials:

  • Pre-formed colon cancer spheroids

  • Compound Q (various concentrations)

  • Complete cell culture medium

  • Brightfield microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • After 72 hours of spheroid formation, add 100 µL of medium containing Compound Q at 2x the final desired concentration to each well.

  • Include a vehicle control group (e.g., DMSO).

  • Incubate the spheroids for up to 7 days, replacing the medium with fresh Compound Q every 2-3 days.

  • Capture brightfield images of the spheroids daily or every other day.

  • Measure the major and minor diameters of each spheroid using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (major diameter x minor diameter^2) / 2.

  • Normalize the spheroid volume at each time point to the initial volume at day 0.

Apoptosis and Ferroptosis Detection in Spheroids

Materials:

  • Treated colon cancer spheroids

  • Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit)

  • Reagents for ferroptosis detection (e.g., lipid peroxidation sensors like C11-BODIPY)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Collect spheroids after treatment with Compound Q.

  • Disaggregate the spheroids into single cells using trypsin or a spheroid dissociation kit.

  • For apoptosis analysis, stain the single-cell suspension with Annexin V and Propidium Iodide according to the manufacturer's protocol and analyze by flow cytometry.

  • For ferroptosis analysis, incubate the single-cell suspension with a lipid peroxidation sensor and analyze by flow cytometry or fluorescence microscopy.

Spheroid_Analysis_Workflow Experimental Workflow for Spheroid Analysis Spheroid_Formation 1. Form Colon Cancer Spheroids Treatment 2. Treat with Compound Q Spheroid_Formation->Treatment Imaging 3. Monitor Spheroid Growth (Microscopy) Treatment->Imaging Dissociation 4. Dissociate Spheroids Treatment->Dissociation Staining 5. Stain for Apoptosis/Ferroptosis Markers Dissociation->Staining Analysis 6. Analyze by Flow Cytometry/Microscopy Staining->Analysis

Caption: Workflow for assessing the impact of Compound Q on spheroid growth and cell death.

Conclusion

The novel CAIX inhibitor, Compound Q, represents a promising therapeutic agent for colorectal cancer. Its potent and specific inhibition of CAIX, coupled with its ability to induce multiple cell death pathways, suggests significant potential for efficacy, particularly in the hypoxic microenvironment of solid tumors. The provided experimental framework will enable researchers to further investigate and validate the suppression of colon cancer cell spheroid growth by this compound, paving the way for future preclinical and clinical development. The targeting of CAIX with next-generation inhibitors like Compound Q offers a new and exciting strategy in the fight against colorectal cancer.

References

In-depth Technical Guide on ZINC49534341: Discovery and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following an extensive search for the compound designated ZINC49534341 , we have determined that specific public data regarding its discovery, synthesis pathway, and biological activity is not available at this time. The ZINC database is a comprehensive repository of commercially available compounds for virtual screening, and as such, many of its entries are theoretical or have not yet been the subject of published research.

In lieu of a detailed report on this compound, we have prepared this in-depth technical guide using a well-characterized molecule from the ZINC database, ZINC000003986768 , more commonly known as Gefitinib (Iressa®) . This guide will serve as a practical example of the information and methodologies relevant to your research and development endeavors, adhering to the core requirements of data presentation, experimental protocols, and pathway visualization.

Technical Guide: ZINC000003986768 (Gefitinib)

Compound: ZINC000003986768 (Gefitinib) IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine Formula: C₂₂H₂₄ClFN₄O₃ Molecular Weight: 446.9 g/mol

Discovery and Rationale

Gefitinib was discovered and developed by AstraZeneca as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The rationale for its development was based on the observation that EGFR is often overexpressed in various solid tumors, and its activation leads to downstream signaling cascades promoting cell proliferation, survival, and metastasis. The discovery process involved high-throughput screening of a chemical library to identify compounds that could inhibit the ATP-binding site of the EGFR tyrosine kinase domain.

Synthesis Pathway

The synthesis of Gefitinib is a multi-step process. A common synthetic route is outlined below.

Gefitinib_Synthesis A 4,5-Dimethoxyanthranilic acid C 7-Methoxy-3H-quinazolin-4-one A->C + B Formamide B->C E 4-Chloro-7-methoxyquinazoline C->E + D Thionyl chloride D->E H 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-one E->H Substitution F 3-Morpholinopropan-1-ol F->H + G Sodium hydride G->H J 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline H->J + I Phosphorus oxychloride I->J Gefitinib Gefitinib (ZINC000003986768) J->Gefitinib + K 3-Chloro-4-fluoroaniline K->Gefitinib L Isopropanol L->Gefitinib Reflux

Caption: Proposed synthetic pathway for Gefitinib (ZINC000003986768).

Mechanism of Action and Signaling Pathway

Gefitinib functions by competitively inhibiting the binding of ATP to the tyrosine kinase domain of EGFR. This blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (ZINC000003986768) Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data

The following table summarizes key quantitative data for Gefitinib's activity.

ParameterValueCell LineReference
IC₅₀ (EGFR Kinase) 2 - 37 nMN/A
GI₅₀ (Cell Growth) 9 - 540 nMVarious NSCLC
Ki (ATP Competition) 2.4 nMA431 cells
Oral Bioavailability ~60%Human
Plasma Half-life ~48 hoursHuman

References: Barker AJ, et al. (2001). Bioorg Med Chem Lett. Ciardiello F, et al. (2000). Clin Cancer Res. Wakeling AE, et al. (2002). Cancer Res. FDA Pharmacology Review of Iressa (2003).

Experimental Protocols

A. EGFR Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.

  • Methodology:

    • Recombinant human EGFR kinase domain is incubated with a peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in a kinase buffer.

    • The test compound (Gefitinib) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

B. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are solubilized with DMSO or another suitable solvent.

    • The absorbance is measured at 570 nm using a microplate reader.

    • GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values are determined.

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel kinase inhibitor, such as a newly identified compound from the ZINC database.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase A Virtual Screening (e.g., ZINC Database) B Compound Acquisition or Synthesis A->B C Primary in vitro Kinase Assay B->C D Cell-based Assays (Proliferation, Apoptosis) C->D Hit Confirmation E ADME/Tox Profiling (in vitro) D->E F In vivo Efficacy Studies (Xenograft Models) E->F Candidate Selection G Lead Optimization F->G G->C Iterative Improvement

Caption: A generalized experimental workflow for drug discovery.

An In-depth Technical Guide to the Physicochemical Properties of ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC49534341 is a chemical compound cataloged in the ZINC database, a resource for commercially available compounds for virtual screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, which is identified as a complex of N-(3-aminopropyl)-N-methylpropane-1,3-diamine and zinc. This document outlines experimental protocols for the determination of key properties and explores the potential biological significance of this compound, particularly in the context of polyamine-zinc complex interactions with cellular pathways.

Physicochemical Properties

The physicochemical properties of the organic ligand of this compound, N-(3-aminopropyl)-N-methylpropane-1,3-diamine, are crucial for understanding its behavior in biological systems. A summary of these properties is presented in Table 1. It is important to note that while some data is derived from experimental sources for closely related molecules, other values are based on computational predictions.

PropertyValueSource
Molecular Formula C₇H₁₉N₃[1]
Molecular Weight 145.25 g/mol [1]
Boiling Point Not available
Density Not available
Predicted logP -1.3ChemAxon
Predicted pKa Basic pKa₁: 10.5, Basic pKa₂: 9.8, Basic pKa₃: 7.9ChemAxon
Predicted Aqueous Solubility High

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. The following are standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like N-(3-aminopropyl)-N-methylpropane-1,3-diamine, the pKa values of its conjugate acids are determined.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is dissolved in deionized water to a known concentration (e.g., 10 mM).

  • Titration Setup: The solution is placed in a temperature-controlled vessel (typically 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. For a polybasic compound, multiple inflection points may be observed, corresponding to the different protonation states.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is gently shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

  • Sample Preparation: An excess amount of N-(3-aminopropyl)-N-methylpropane-1,3-diamine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Signaling Pathways

Polyamines and their metal complexes, particularly with zinc, are known to play significant roles in various cellular processes. They are involved in cell growth, proliferation, and differentiation, primarily through their interactions with nucleic acids and proteins.[2] Dinuclear macrocyclic polyamine zinc(II) complexes have been shown to catalyze the cleavage of plasmid DNA, suggesting a potential role in modulating gene expression or inducing DNA damage.[3]

The signaling pathways affected by polyamines are complex and can influence cell proliferation. For instance, polyamines can impact the Transforming Growth Factor-beta (TGF-β)-Smad signaling pathway and the PI3K/Akt pathway.[4][5] The diagram below illustrates a potential signaling pathway where a polyamine-zinc complex could influence cell proliferation by interacting with key cellular components.

PolyamineZincSignaling Potential Signaling Pathway of a Polyamine-Zinc Complex PZn Polyamine-Zinc Complex (this compound) CellMembrane Cell Membrane DNA DNA PZn->DNA Inhibition/Cleavage TGFB_R TGF-β Receptor PZn->TGFB_R Inhibition Akt Akt PZn->Akt Activation p53 p53 DNA->p53 Damage Response Smad Smad Proteins TGFB_R->Smad CellProliferation Cell Proliferation Smad->CellProliferation Inhibition Akt->CellProliferation Promotion p53->CellProliferation Inhibition

Potential signaling pathway of a polyamine-zinc complex.

This diagram illustrates that a polyamine-zinc complex like this compound could potentially enter the cell and exert its effects through multiple pathways. It might directly interact with DNA, potentially leading to cleavage and activation of DNA damage response pathways involving proteins like p53, which would inhibit cell proliferation.[3] Concurrently, it could inhibit the TGF-β signaling pathway, which normally acts to suppress cell proliferation.[4] Furthermore, it might activate pro-proliferative pathways such as the Akt signaling cascade.[5] The ultimate effect on cell proliferation would depend on the balance of these opposing signals.

Experimental Workflow for Biological Activity

To investigate the biological effects of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments to assess its impact on cell proliferation and the underlying signaling pathways.

ExperimentalWorkflow Experimental Workflow for Biological Activity Assessment start Start cell_culture Cell Line Selection and Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT, SRB) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) ic50->pathway_analysis dna_interaction DNA Interaction Assay (e.g., Gel Electrophoresis) ic50->dna_interaction conclusion Conclusion on Mechanism of Action pathway_analysis->conclusion dna_interaction->conclusion

Workflow for assessing the biological activity of this compound.

This workflow begins with the selection of appropriate cancer cell lines and their culture. A dose-response assay is then performed to determine the concentration of this compound that inhibits cell growth by 50% (IC50). Based on the IC50 value, subsequent experiments are designed to investigate the compound's effect on specific signaling pathways (e.g., Akt, Smad) and its direct interaction with DNA. The collective results from these assays will help to elucidate the mechanism of action of this compound.

References

Navigating the Uncharted Territory of a Novel Compound: A Technical Guide to Target Specificity and Off-Target Effects of ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available experimental data on the specific molecular target and off-target effects of the compound ZINC49534341 is limited. This compound is an identifier from the ZINC database, a repository of commercially available compounds for virtual screening. The absence of detailed public domain information suggests that this compound may be novel or has not been extensively characterized.

This guide, therefore, provides a comprehensive framework for elucidating the target specificity and potential off-target effects of a novel chemical entity like this compound. It outlines the standard methodologies and data presentation expected in preclinical drug discovery, leveraging in silico prediction models and established experimental validation techniques.

The Critical Importance of Target Identification and Off-Target Profiling

The efficacy of a therapeutic agent is intrinsically linked to its ability to interact with a specific biological target, such as a protein or nucleic acid, to elicit a desired physiological response. However, small molecules can often interact with multiple targets, leading to unintended pharmacological effects, known as off-target effects. These can range from beneficial polypharmacology to adverse drug reactions. A thorough understanding of both on-target and off-target interactions is therefore paramount for the development of safe and effective therapeutics.

In Silico Target Prediction: The First Step into the Unknown

In the absence of experimental data, computational methods provide a powerful first pass at identifying potential biological targets for a novel compound. These in silico approaches are broadly categorized into ligand-based and structure-based methods.

2.1. Ligand-Based Methods

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • Chemical Similarity Searching: This involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. By generating a pharmacophore model from this compound, one can screen for known targets that share this pharmacophoric fingerprint.

  • Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on large datasets of compound-target interactions to predict the activity of a new molecule.[1][2]

2.2. Structure-Based Methods

If the 3D structure of potential protein targets is known, structure-based methods can be employed.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound against a panel of protein structures, potential targets can be ranked based on their predicted binding affinity.

  • Reverse Docking: Instead of docking a single ligand to one target, reverse docking involves docking a ligand against a large library of protein structures to identify potential targets.[3]

The following diagram illustrates a typical in silico workflow for target prediction.

in_silico_workflow This compound This compound (Novel Compound) LigandBased Ligand-Based Prediction This compound->LigandBased StructureBased Structure-Based Prediction This compound->StructureBased Similarity Chemical Similarity LigandBased->Similarity Pharmacophore Pharmacophore Modeling LigandBased->Pharmacophore ML Machine Learning LigandBased->ML Docking Molecular Docking StructureBased->Docking ReverseDocking Reverse Docking StructureBased->ReverseDocking PredictedTargets List of Predicted Targets Similarity->PredictedTargets Pharmacophore->PredictedTargets ML->PredictedTargets Docking->PredictedTargets ReverseDocking->PredictedTargets

Caption: In silico workflow for predicting biological targets of a novel compound.

Experimental Validation: From Prediction to Confirmation

In silico predictions must be validated through rigorous experimental testing. A tiered approach is typically employed, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

3.1. Biochemical Assays

These assays directly measure the interaction between the compound and the purified target protein.

Assay TypePrincipleKey Parameters Measured
Binding Assays
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon ligand binding to an immobilized target.KD (dissociation constant), kon, koff
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a target in solution.KD, ΔH (enthalpy), ΔS (entropy)
Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from its target by the test compound.IC50, Ki (inhibition constant)
Enzyme Activity Assays
Kinase Activity AssaysMeasures the phosphorylation of a substrate by a kinase in the presence of the compound.IC50
Protease Activity AssaysMeasures the cleavage of a substrate by a protease in the presence of the compound.IC50

3.2. Cell-Based Assays

These assays assess the effect of the compound on the target in a more physiologically relevant cellular context.

Assay TypePrincipleKey Parameters Measured
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein upon ligand binding in cells.Target engagement confirmation
Functional Assays
Reporter Gene AssaysMeasures the effect of the compound on a signaling pathway downstream of the target.EC50 (half maximal effective concentration)
Western BlottingMeasures changes in the expression or phosphorylation status of the target and downstream effectors.Protein level changes
Cell Viability/Proliferation AssaysMeasures the effect of the compound on cell survival and growth.GI50 (half maximal growth inhibition)

The following diagram outlines a typical experimental workflow for target validation.

experimental_workflow PredictedTargets Predicted Targets (from in silico) Biochemical Biochemical Assays PredictedTargets->Biochemical BindingAssay Binding Assays (SPR, ITC) Biochemical->BindingAssay EnzymeAssay Enzyme Activity Assays Biochemical->EnzymeAssay CellBased Cell-Based Assays TargetEngagement Target Engagement (CETSA) CellBased->TargetEngagement FunctionalAssay Functional Assays (Reporter, Western) CellBased->FunctionalAssay ValidatedTarget Validated On-Target BindingAssay->ValidatedTarget EnzymeAssay->ValidatedTarget ValidatedTarget->CellBased OffTargetPanel Off-Target Panel Screening ValidatedTarget->OffTargetPanel OffTargetList Identified Off-Targets OffTargetPanel->OffTargetList signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA P This compound This compound This compound->KinaseA KinaseB Kinase B KinaseA->KinaseB P TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

In Silico Discovery of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to identify and characterize novel inhibitors of Carbonic Anhydrase IX (CA-IX), a key therapeutic target in oncology. Given the absence of specific data for ZINC49534341, this document will focus on the general workflow and principles of virtual screening of the ZINC database for the discovery of potent CA-IX inhibitors, illustrated with examples from published research.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[3][4] CA-IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[5][6] This tumor-specific expression and its role in cancer progression make CA-IX an attractive target for the development of novel anticancer therapies.[7]

The Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway and CA-IX Expression

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it heterodimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding for CA-IX, leading to its transcriptional activation.[1][5]

CA-IX Signaling Pathway Hypoxia-Induced CA-IX Expression Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_normoxia HIF-1α VHL VHL HIF-1α_normoxia->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α (Stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia-Response Element (HRE) HIF-1 Complex->HRE Binding CA9 Gene CA9 Gene Transcription HRE->CA9 Gene Activation CA-IX Protein CA-IX Protein Translation & Expression CA9 Gene->CA-IX Protein mRNA Tumor Cell Survival\n& Proliferation Tumor Cell Survival & Proliferation CA-IX Protein->Tumor Cell Survival\n& Proliferation Promotes Hypoxia Hypoxia Normoxia Normoxia

Figure 1: Hypoxia-Induced CA-IX Expression Pathway.

In Silico Workflow for the Identification of CA-IX Inhibitors

The discovery of novel CA-IX inhibitors from large compound libraries like the ZINC database is a multi-step process that relies on a combination of computational techniques. This workflow is designed to efficiently screen millions of compounds and identify promising candidates for further experimental validation.

In Silico Workflow In Silico Inhibitor Discovery Workflow ZINC_Database ZINC Database (>230 million compounds) Virtual_Screening Virtual Screening (Pharmacophore-based or Docking-based) ZINC_Database->Virtual_Screening Molecular_Docking Molecular Docking (e.g., AutoDock Vina, GLIDE) Virtual_Screening->Molecular_Docking Binding_Pose_Analysis Binding Pose & Interaction Analysis Molecular_Docking->Binding_Pose_Analysis ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Binding_Pose_Analysis->ADMET_Prediction Molecular_Dynamics Molecular Dynamics Simulation (e.g., GROMACS, AMBER) ADMET_Prediction->Molecular_Dynamics Binding_Free_Energy Binding Free Energy Calculation (MM-PBSA/GBSA) Molecular_Dynamics->Binding_Free_Energy Hit_Compounds Prioritized Hit Compounds Binding_Free_Energy->Hit_Compounds Experimental_Validation Experimental Validation (In vitro assays) Hit_Compounds->Experimental_Validation

References

a specific inhibitor of carbonic anhydrase IX, ZINC49534341, enhances the anti-cancer effects of 5-fluorouracil in colon cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the current understanding of the synergistic anti-cancer effects of carbonic anhydrase IX (CA IX) inhibitors in combination with 5-fluorouracil (B62378) (5-FU) in colon cancer. As specific data for the compound ZINC49534341 is not publicly available, this document utilizes data from other well-researched CA IX inhibitors, such as SLC-0111, as a representative proxy to illustrate the principles and potential outcomes of such a combination therapy.

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with 5-fluorouracil (5-FU) serving as a cornerstone of its chemotherapeutic treatment for decades.[1][2] However, the efficacy of 5-FU is often limited by both intrinsic and acquired drug resistance.[1][3][4] A promising strategy to enhance the therapeutic window of 5-FU is its combination with targeted therapies that exploit the unique biology of the tumor microenvironment.

One such target is carbonic anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but frequently overexpressed in a variety of solid tumors, including colorectal cancer.[5][6][7] CA IX expression is predominantly induced by hypoxia, a common feature of solid tumors, and plays a crucial role in regulating intra- and extracellular pH.[5][6][8] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to an acidic tumor microenvironment while maintaining a neutral to alkaline intracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[5][8]

Inhibition of CA IX has emerged as an attractive anti-cancer strategy. Specific inhibitors of CA IX can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and enhanced sensitivity to conventional chemotherapies.[9][10] This guide explores the scientific rationale, experimental validation, and underlying molecular mechanisms of combining a specific CA IX inhibitor, represented here by this compound, with 5-FU to achieve synergistic anti-cancer effects in colon cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the effects of 5-FU and CA IX inhibitors on colon cancer cells. This data provides a basis for understanding the dose-dependent effects of each agent and their enhanced efficacy in combination.

Table 1: IC50 Values of 5-Fluorouracil in Human Colon Cancer Cell Lines

Cell Line5-FU IC50 (µM)Exposure TimeReference
HCT-11611.33 days[11]
HT-2911.255 days[11]
SW620~13 µg/ml (~100 µM)48 hours[12]
SW48011.3Not Specified[13]
HT-2914.2Not Specified[13]
HCT-1164.7Not Specified[13]

Table 2: Effects of CA IX Inhibitor (SLC-0111) and 5-Fluorouracil Combination on HCT116 Colon Cancer Cells

TreatmentCell Proliferation InhibitionApoptosis InductionColony Formation InhibitionReference
5-Fluorouracil (1 µM)Moderate-Moderate[10]
SLC-0111 (100 µM)LowLowLow[10]
5-FU (1 µM) + SLC-0111 (100 µM)SignificantSignificantSignificant[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic anti-cancer effects of a CA IX inhibitor and 5-FU.

Cell Culture

Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480) are cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CA IX inhibitor, 5-FU, or a combination of both for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in 6-well plates and treat with the CA IX inhibitor, 5-FU, or the combination for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Colony Formation Assay
  • Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treat the cells with sub-lethal concentrations of the CA IX inhibitor, 5-FU, or the combination.

  • Allow the cells to grow for 10-14 days, with media changes as needed.

  • After colonies are visible, wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies (typically >50 cells) and analyze the size of the colonies.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating Synergistic Effects cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanistic Studies cell_culture Colon Cancer Cell Culture (e.g., HCT-116, HT-29) cell_viability Cell Viability Assay (MTT) cell_culture->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis colony_formation Colony Formation Assay cell_culture->colony_formation drug_prep Drug Preparation (this compound & 5-FU) drug_prep->cell_viability drug_prep->apoptosis drug_prep->colony_formation ic50 IC50 Determination cell_viability->ic50 statistical_analysis Statistical Analysis apoptosis->statistical_analysis colony_formation->statistical_analysis synergy Synergy Analysis (e.g., Combination Index) ic50->synergy synergy->statistical_analysis western_blot Western Blot (Protein Expression) statistical_analysis->western_blot qpcr qPCR (Gene Expression) statistical_analysis->qpcr

Caption: A diagram illustrating the typical experimental workflow.

Signaling Pathways

The synergistic effect of a CA IX inhibitor and 5-FU is believed to be mediated through the modulation of several key signaling pathways involved in cell survival, apoptosis, and drug resistance.

Mechanism of Action of 5-Fluorouracil: 5-FU is a pyrimidine (B1678525) analog that, once metabolized into its active forms (FdUMP, FUTP, and FdUTP), exerts its cytotoxic effects through multiple mechanisms.[1][2] The primary mechanism is the inhibition of thymidylate synthase (TS) by FdUMP, which leads to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[1] This "thymineless death" induces DNA damage and triggers apoptosis. Additionally, the incorporation of FUTP into RNA and FdUTP into DNA can disrupt RNA processing and DNA integrity, respectively, further contributing to cell death.[1][2]

Role of Carbonic Anhydrase IX in Chemoresistance: The acidic tumor microenvironment created by CA IX activity can contribute to chemoresistance by reducing the uptake and efficacy of weakly basic chemotherapeutic drugs.[8] Furthermore, by maintaining a more alkaline intracellular pH, CA IX helps cancer cells to survive the metabolic stress and acidosis that can be exacerbated by chemotherapy.[5][8] CA IX has also been implicated in signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.[7]

Synergistic Interaction: By inhibiting CA IX, this compound is hypothesized to induce intracellular acidification, creating a cellular environment that is more susceptible to the DNA-damaging effects of 5-FU. This intracellular pH drop can impair the function of DNA repair enzymes and enhance the pro-apoptotic signals initiated by 5-FU. The combination of these two agents leads to a multi-pronged attack on the cancer cells, targeting both their pH regulation and DNA replication machinery, resulting in a synergistic anti-cancer effect.

Signaling_Pathways Signaling Pathways of CA IX Inhibitor and 5-FU Synergy cluster_effects Cellular Effects zinc This compound caix Carbonic Anhydrase IX zinc->caix inhibits fu 5-Fluorouracil ts Thymidylate Synthase fu->ts inhibits dna_rna DNA/RNA Synthesis fu->dna_rna disrupts ph_in Increased Intracellular Acidosis caix->ph_in prevents dna_damage DNA Damage ts->dna_damage prevents dna_rna->dna_damage prevents apoptosis Apoptosis ph_in->apoptosis promotes dna_damage->apoptosis promotes

Caption: A diagram of the signaling pathways.

Conclusion

The combination of a specific carbonic anhydrase IX inhibitor, such as the representative compound this compound, with the standard chemotherapeutic agent 5-fluorouracil presents a promising therapeutic strategy for colorectal cancer. The rationale for this synergy is grounded in the distinct yet complementary mechanisms of action of the two agents. By targeting the pH-regulating machinery of cancer cells, CA IX inhibitors can potentiate the DNA-damaging and pro-apoptotic effects of 5-FU. The preclinical data, represented by studies on inhibitors like SLC-0111, strongly support this approach, demonstrating enhanced inhibition of cell proliferation, increased apoptosis, and reduced colony formation in colon cancer cells. Further investigation into the specific efficacy and safety profile of this compound in combination with 5-FU is warranted to translate these promising preclinical findings into clinical benefits for patients with colorectal cancer.

References

ZINC49534341 molecular structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular structure and functional groups of ZINC49534341 remains elusive due to the inability to identify the compound in publicly accessible chemical databases.

Despite extensive searches across multiple platforms, the identifier "this compound" did not yield a specific molecular entity. This prevents a detailed analysis of its chemical structure, functional groups, and any associated experimental data or signaling pathways. The ZINC database is a vast repository of commercially available compounds for virtual screening, and it is possible that the identifier is incorrect, deprecated, or belongs to a private collection not indexed by public search engines.[1][2][3][4][5]

This guide outlines the intended approach and the types of information that would have been presented had the molecular structure of this compound been retrievable.

Molecular Structure and Properties

A complete analysis would begin with the fundamental molecular structure of this compound. This information is typically represented in various formats:

  • SMILES (Simplified Molecular Input Line Entry System): A string of characters representing the molecular structure, which would have been obtained from a database search.

  • InChI (International Chemical Identifier): Another standardized textual representation of the molecule.

  • 2D and 3D Structures: Visual representations of the molecule's connectivity and spatial arrangement of atoms.

Once the structure is known, key molecular properties can be calculated or retrieved. These quantitative data points are crucial for researchers in drug development and are best presented in a structured format for clarity and comparison.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValueUnit
Molecular Formula--
Molecular Weight- g/mol
cLogP--
Topological Polar Surface Area (TPSA)-Ų
Hydrogen Bond Donors--
Hydrogen Bond Acceptors--
Rotatable Bonds--

Functional Group Analysis

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. A thorough analysis of this compound's structure would identify all present functional groups. This information is critical for predicting the molecule's reactivity, solubility, and potential biological interactions.

Table 2: Identified Functional Groups in this compound (Hypothetical)

Functional GroupChemical FormulaKey Properties and Reactivity
e.g., Carboxylic Acid-COOHAcidic; can act as a hydrogen bond donor and acceptor.
e.g., Amine-NH2, -NHR, -NR2Basic; can act as a hydrogen bond donor and acceptor; nucleophilic.
e.g., Phenyl Ring-C6H5Aromatic; can participate in π-stacking interactions.

Experimental Protocols and Biological Activity

For a comprehensive guide, any known experimental data associated with this compound would be detailed. This could include protocols for its synthesis, purification, and assays to determine its biological activity. Information on its mechanism of action or involvement in signaling pathways would be of high interest to researchers.

Hypothetical Experimental Workflow Diagram

If, for instance, this compound was identified as a kinase inhibitor, a logical workflow for its characterization could be visualized.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Chemical Synthesis purification HPLC Purification synthesis->purification kinase_assay Kinase Activity Assay (e.g., ADP-Glo) purification->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability Lead Compound western_blot Western Blot for Phospho-target cell_viability->western_blot

Caption: A hypothetical experimental workflow for the characterization of a kinase inhibitor.

Conclusion

Without a verifiable molecular structure for this compound, the creation of a detailed technical guide is not possible. Researchers and scientists are encouraged to verify the identifier and consult chemical databases such as PubChem, ChEMBL, and the ZINC database directly for the most accurate and up-to-date information. Should the correct structural information for this compound become available, a comprehensive analysis as outlined above can be performed to support drug discovery and development efforts.

References

A Technical Guide to Sulfonamide-Based Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on sulfonamide-based inhibitors of Carbonic Anhydrase IX (CA-IX), a key enzyme implicated in tumor progression and hypoxia. This document details the signaling pathways involving CA-IX, summarizes quantitative inhibitor data, outlines key experimental methodologies, and presents a typical workflow for inhibitor development.

Introduction: The Role of CA-IX in Cancer

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[1][2] Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and induces the expression of CA-IX.[1][3] CA-IX plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4] This enzymatic activity leads to an acidic extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is advantageous for tumor cell survival, proliferation, and metastasis.[2][5] The restricted expression of CA-IX in normal tissues makes it an attractive target for the development of anticancer therapies.[2]

Sulfonamides are the most extensively studied class of CA inhibitors.[4] They act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[6] A significant challenge in the development of sulfonamide-based CA-IX inhibitors is achieving selectivity over other CA isoforms, particularly the ubiquitous cytosolic isoforms CA-I and CA-II, to minimize off-target side effects.[4] The "tail approach," which involves modifying moieties appended to the sulfonamide scaffold, is a common strategy to enhance isoform selectivity.[4] One such ureido-substituted benzenesulfonamide (B165840), SLC-0111, has shown significant promise in preclinical studies and has advanced to clinical trials.[7][8]

CA-IX Signaling Pathway in Hypoxic Tumors

The expression and activity of CA-IX are intricately linked to the cellular response to hypoxia. The following diagram illustrates the key signaling pathway leading to CA-IX expression and its role in pH regulation in the tumor microenvironment.

CAIX_Signaling_Pathway CA-IX Signaling Pathway in Hypoxia Hypoxia Tumor Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α/HIF-1β Dimerization & Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE Binding to Hypoxia Response Element (HRE) HIF1a_translocation->HRE CA9_gene CA9 Gene Transcription HRE->CA9_gene CAIX_protein CA-IX Protein Expression CA9_gene->CAIX_protein Cell_membrane Localization to Cell Membrane CAIX_protein->Cell_membrane CO2_H2O CO2 + H2O Cell_membrane->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA-IX Catalysis Extracellular_acidosis Extracellular Acidosis (Low pHe) HCO3_H->Extracellular_acidosis Intracellular_pH_regulation Intracellular pH Homeostasis (Alkaline pHi) HCO3_H->Intracellular_pH_regulation Tumor_progression Tumor Progression (Proliferation, Invasion, Metastasis) Extracellular_acidosis->Tumor_progression Survival Cell Survival & Proliferation Intracellular_pH_regulation->Survival Sulfonamide_inhibitor Sulfonamide-based CA-IX Inhibitor Sulfonamide_inhibitor->CO2_H2O Inhibition

Caption: CA-IX Signaling Pathway in Hypoxia.

Quantitative Data on Sulfonamide-Based CA-IX Inhibitors

The following tables summarize the in vitro inhibition data (Kᵢ values in nM) for a selection of sulfonamide-based inhibitors against human (h) CA isoforms. Lower Kᵢ values indicate higher potency.

Table 1: Ureido-substituted Benzenesulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
SLC-0111 --454.5[9]
U-CH₃ -176576
U-F -960454
U-NO₂ -1516

Table 2: Biphenylsulfonamides and Related Compounds

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 1 >100002123>10000[10]
Compound 2 856012979>10000[10]
Compound 3 975034458560[10]
Compound 4 764065519730[10]

Table 3: Sulfonamides with Imide Moieties

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 1 492.415919[11]
Compound 6 10000119.715[11]
Compound 11 25645158814[11]
Compound 12 1592564915[11]
Compound 13 2451594019[11]

Table 4: Coumarin-based Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
18f 955515215[12]

Table 5: Miscellaneous Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Acetazolamide (AAZ) 250127425[4]
Triazole 12 10000103.4100004.8[4]
Triazole 16 100006.3100001.9[4]
Adenine 29 1000010.11000011.4[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the literature for the evaluation of sulfonamide-based CA-IX inhibitors.

In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of a compound to inhibit the CA-IX-catalyzed hydration of CO₂.

  • Objective: To determine the inhibition constant (Kᵢ) of a compound against CA-IX.

  • Principle: The assay monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is measured using a stopped-flow spectrophotometer and a pH indicator dye.

  • Materials:

    • Recombinant human CA-IX catalytic domain

    • CO₂-saturated water

    • Buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol (B47542) red)

    • Inhibitor compound at various concentrations

    • Stopped-flow spectrophotometer

  • Procedure:

    • Enzyme and Inhibitor Preparation: Pre-incubate the CA-IX enzyme with various concentrations of the inhibitor in the assay buffer.

    • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

    • Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.[13]

Cell-Based Assays

This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound in cancer cell lines.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A375) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This assay is used to quantify the induction of apoptosis by a CA-IX inhibitor.

  • Objective: To determine if the inhibitor induces programmed cell death.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the inhibitor at various concentrations.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

    • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This assay assesses the effect of a CA-IX inhibitor on the invasive potential of cancer cells.

  • Objective: To evaluate the anti-invasive properties of the inhibitor.

  • Procedure:

    • Chamber Preparation: Use Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).

    • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the inhibitor. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

    • Incubation: Incubate the plate to allow for cell invasion through the matrix and membrane.

    • Quantification: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

In Vivo Antitumor Efficacy Studies

These studies evaluate the therapeutic potential of CA-IX inhibitors in animal models of cancer.

  • Objective: To assess the ability of an inhibitor to suppress tumor growth and metastasis in a living organism.

  • Animal Models:

    • Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-231 for breast cancer, A375 for melanoma).[7]

    • Syngeneic Models: Immunocompetent mice are implanted with murine cancer cells (e.g., 4T1 for breast cancer).[7]

  • Procedure:

    • Tumor Implantation: Inject cancer cells into the appropriate site in the mice.

    • Treatment Administration: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the inhibitor (e.g., SLC-0111) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule.[7]

    • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., with calipers) throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). In metastasis models, quantify metastatic lesions in relevant organs (e.g., lungs).[7]

Experimental Workflow for CA-IX Inhibitor Development

The discovery and development of a novel CA-IX inhibitor typically follows a structured workflow, from initial screening to preclinical evaluation.

CAIX_Inhibitor_Workflow Workflow for CA-IX Inhibitor Development start Compound Library Screening (Virtual or High-Throughput) primary_assay Primary In Vitro Enzyme Assay (Stopped-Flow CO2 Hydration) start->primary_assay determine_ki Determine Ki Values for CA-IX primary_assay->determine_ki selectivity Selectivity Profiling (vs. CA-I, CA-II, CA-XII, etc.) determine_ki->selectivity hit_to_lead Hit-to-Lead Optimization (SAR Studies) selectivity->hit_to_lead cell_based_assays Cell-Based Assays hit_to_lead->cell_based_assays in_vivo In Vivo Animal Models (Xenografts/Syngeneic) hit_to_lead->in_vivo viability Cell Viability (IC50) cell_based_assays->viability apoptosis Apoptosis Induction cell_based_assays->apoptosis invasion Invasion/Migration cell_based_assays->invasion efficacy Evaluate Antitumor Efficacy in_vivo->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate

Caption: A typical workflow for the discovery and development of a CA-IX inhibitor.

Conclusion

Sulfonamide-based inhibitors of CA-IX represent a promising therapeutic strategy for targeting hypoxic solid tumors. The extensive research in this area has led to the identification of potent and selective inhibitors, with some advancing into clinical trials. A thorough understanding of the underlying biology of CA-IX, coupled with robust in vitro and in vivo testing methodologies, is crucial for the continued development of novel and effective anticancer agents targeting this key enzyme. This guide provides a foundational overview of the critical aspects of CA-IX inhibitor research and development for professionals in the field.

References

Methodological & Application

Unraveling the Anti-Cancer Potential of ZINC49534341 in Colon Cancer: An In Vitro Investigative Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents against colorectal cancer, the scientific community has turned its attention to a diverse array of chemical compounds. This document outlines a comprehensive in vitro assay protocol designed for researchers, scientists, and drug development professionals to investigate the potential efficacy of ZINC49534341 against colon cancer cell lines. This protocol provides a foundational framework for preliminary screening and characterization of the compound's anti-cancer properties.

Introduction

Colorectal cancer remains a significant global health challenge, necessitating the development of new and effective treatment strategies. Small molecules, such as those cataloged in the ZINC database, offer a promising avenue for drug discovery. This compound is a compound of interest, and the following protocols are designed to elucidate its biological activity in colon cancer cells. The assays described herein will assess the compound's impact on cell viability, proliferation, and apoptosis, providing crucial preliminary data for further pre-clinical development.

While direct experimental data on this compound is not yet publicly available, this document provides a generalized, yet detailed, protocol based on established methodologies for testing novel compounds against colon cancer cells in vitro.

Experimental Protocols

Cell Culture and Maintenance

A selection of human colorectal carcinoma cell lines, such as HT-29, HCT116, and SW480, should be utilized to assess the compound's activity across different genetic backgrounds.

Protocol:

  • Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells in an appropriate culture flask (e.g., T-75).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and re-plate at a suitable sub-cultivation ratio.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of colon cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison between different cell lines, compound concentrations, and treatment durations.

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HT-29Data to be determinedData to be determinedData to be determined
HCT116Data to be determinedData to be determinedData to be determined
SW480Data to be determinedData to be determinedData to be determined

Table 2: Percentage of Apoptotic Cells after Treatment with this compound (IC50 Concentration)

Cell LineTreatment DurationEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
HT-2924hData to be determinedData to be determinedData to be determined
48hData to be determinedData to be determinedData to be determined
HCT11624hData to be determinedData to be determinedData to be determined
48hData to be determinedData to be determinedData to be determined

Visualizations

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Colon Cancer Cell Culture (HT-29, HCT116, SW480) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay compound_prep This compound Preparation (Serial Dilutions) compound_prep->viability_assay compound_prep->apoptosis_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification

Caption: Experimental workflow for the in vitro evaluation of this compound.

potential_signaling_pathway This compound This compound TargetProtein Putative Target Protein(s) This compound->TargetProtein Inhibition/Activation DownstreamEffectors Downstream Signaling (e.g., MAPK, PI3K/Akt) TargetProtein->DownstreamEffectors CellCycleArrest Cell Cycle Arrest DownstreamEffectors->CellCycleArrest Apoptosis Apoptosis DownstreamEffectors->Apoptosis

How to prepare ZINC49534341 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

ZINC49534341: Comprehensive Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. Due to the inability to identify the specific chemical properties of "this compound" through publicly available databases, this guide will focus on the general procedures for handling and preparing a novel small molecule compound from the ZINC database for cell-based assays. Researchers must first identify the specific compound and its characteristics to adapt these protocols accurately. The following sections offer a comprehensive framework for solubility testing, stock solution preparation, and establishing appropriate working concentrations for in vitro studies.

Introduction to ZINC Compounds in Cell Culture

The ZINC database is a vast repository of commercially available compounds for virtual and high-throughput screening.[1][2][3][4] These small molecules are instrumental in drug discovery and basic research for elucidating biological pathways. Proper preparation of these compounds is critical for obtaining reproducible and meaningful results in cell culture experiments. Key considerations include the compound's solubility, stability, and potential cytotoxicity.

Compound Information and Data Presentation

Prior to any experimental work, it is imperative to obtain the specific details for this compound, which are currently unavailable in public domains. Researchers should procure the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the supplier.

Table 1: Essential Physicochemical Properties of a Small Molecule Compound

PropertyValueSource
ZINC ID This compound-
Molecular Formula To be determinedSupplier CoA
Molecular Weight To be determinedSupplier CoA
Purity To be determinedSupplier CoA
Solubility To be determinedExperimental
Appearance To be determinedVisual Inspection
Storage Conditions To be determinedSupplier SDS

Safety Precautions

While specific handling instructions for this compound are unknown, general safety protocols for handling new chemical entities should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powders or volatile solvents.

  • Waste Disposal: Dispose of all waste materials, including unused compound, contaminated media, and consumables, in accordance with institutional and local regulations for chemical waste.

  • First Aid: In case of contact with skin or eyes, rinse immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.[5][6][7]

Experimental Protocols

Protocol for Solubility Testing

Objective: To determine the optimal solvent and maximum stock concentration for the compound.

Materials:

  • This compound powder

  • A panel of solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), Methanol (MeOH), Phosphate-buffered saline (PBS), and cell culture medium.

  • Vortex mixer

  • Water bath or heat block

  • Microcentrifuge

Procedure:

  • Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a precise volume of a different solvent to achieve a high target concentration (e.g., 10 mM or 50 mM). The initial volume can be calculated using the following formula:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes or gently warm the solution (e.g., in a 37°C water bath) for a short period.[8]

  • If the compound remains insoluble, add an additional, precise volume of the solvent to decrease the concentration and repeat the dissolution steps.

  • Once dissolved, leave the solution at room temperature for at least one hour and observe for any precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material.

  • The highest concentration that remains a clear solution is the maximum stock concentration for that solvent. DMSO is a common initial choice for dissolving small molecules for cell culture.[8]

Protocol for Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Chosen solvent from solubility testing (e.g., DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM) and the amount of compound, calculate the required volume of solvent.

  • Accurately weigh the compound and add it to a sterile tube.

  • Add the calculated volume of the chosen solvent.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C or -80°C, protected from light. Resuspended compounds are often stable for at least six months when stored at -20°C.[8]

Table 2: Example Calculation for a 10 mM Stock Solution

ParameterValue
Molecular Weight e.g., 500 g/mol
Desired Stock Concentration 10 mM (0.01 mol/L)
Mass of Compound 5 mg (0.005 g)
Calculated Solvent Volume 1 mL
Protocol for Preparing Working Solutions in Cell Culture Medium

Objective: To dilute the stock solution to the final desired concentration for treating cells.

Materials:

  • Stock solution of this compound

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used.

  • Sterile microcentrifuge tubes or conical tubes.

  • Sterile filter (0.22 µm pore size).

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.[8]

  • Perform a serial dilution of the stock solution in the complete cell culture medium to achieve the final working concentration. It is recommended to perform at least a 1:1000 dilution to minimize the final solvent concentration (e.g., DMSO should typically be ≤ 0.1% v/v in the final culture medium to avoid solvent-induced cytotoxicity).

  • Add the small molecule to the medium just before use, as compounds can be less stable when diluted in aqueous solutions at 37°C.[8]

  • Gently mix the working solution.

  • Sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to the cell culture.[8]

  • Replace the existing medium in the cell culture plates with the medium containing the working concentration of this compound.

Experimental Workflow and Signaling Pathway Diagrams

As the biological target and mechanism of action of this compound are unknown, a generic experimental workflow for testing the effect of a new compound on a hypothetical signaling pathway is provided below.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->cell_viability protein_analysis Protein Analysis (e.g., Western Blot, ELISA) incubate->protein_analysis gene_expression Gene Expression Analysis (e.g., qRT-PCR) incubate->gene_expression data_analysis Analyze Data and Determine IC50/EC50 cell_viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Caption: A general experimental workflow for testing a small molecule in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Translocation inhibitor This compound inhibitor->kinase2 Inhibition gene_expression Gene Expression transcription_factor->gene_expression Transcription

Caption: A hypothetical signaling pathway showing the inhibitory action of a small molecule.

Conclusion

While the specific identity of this compound remains to be determined, the protocols and workflows outlined in this document provide a solid foundation for its preparation and use in cell culture experiments. Adherence to these general guidelines, combined with specific information from the compound's supplier, will be crucial for conducting successful and reproducible research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to mimic the complex microenvironment of in vivo tumors more accurately than traditional two-dimensional (2D) cell cultures.[1][2] Spheroids replicate crucial aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the presence of quiescent and proliferating cell populations.[1][2] These characteristics make them a valuable tool for assessing the efficacy and penetration of anti-cancer therapeutics.[1] This document provides detailed protocols for evaluating the inhibitory effects of the novel compound ZINC49534341 on the growth of cancer cell spheroids.

While specific data on the efficacy and optimal concentration of this compound are not yet publicly available, the following protocols outline a comprehensive approach to determining these parameters. The methodologies described are based on established techniques for spheroid formation and growth inhibition assays.

Data Summary

As specific quantitative data for this compound is not available, a template table is provided below for researchers to populate with their experimental findings. This table is designed for easy comparison of the compound's inhibitory effects at various concentrations.

Table 1: Inhibitory Effect of this compound on Spheroid Growth

Concentration of this compound (µM)Spheroid Diameter Day 3 (µm)Spheroid Diameter Day 6 (µm)Spheroid Diameter Day 9 (µm)% Growth Inhibition (Day 9)Cell Viability (ATP Assay, RLU)
0 (Vehicle Control)0%
0.1
1
10
50
100

RLU: Relative Luminescence Units

Experimental Protocols

Protocol 1: Cancer Cell Spheroid Formation

This protocol describes the generation of uniform spheroids for subsequent drug treatment.

Materials:

  • Cancer cell line of choice (e.g., HT-29, MCF7, DU 145)[3]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells to approximately 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin and resuspend the cells in complete medium.

  • Perform a cell count and determine cell viability.

  • Prepare a single-cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per 100 µL).

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.[3]

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator for 48-72 hours to allow for the formation of tight, well-defined spheroids.[3]

Protocol 2: Spheroid Growth Inhibition Assay

This protocol details the treatment of pre-formed spheroids with this compound and the subsequent measurement of growth inhibition.

Materials:

  • Pre-formed cancer cell spheroids in ULA 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Inverted microscope with a camera

  • Image analysis software

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • After spheroid formation (48-72 hours post-seeding), carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plates for the desired treatment duration (e.g., 3 to 10 days).[4][5]

  • Monitor spheroid growth every 2-3 days by capturing images using an inverted microscope.

  • Measure the diameter of the spheroids using image analysis software. Spheroid volume can be calculated using the formula: Volume = (π/6) x (diameter)³.

  • At the end of the treatment period, assess cell viability using a 3D-specific cell viability assay such as the CellTiter-Glo® 3D assay, following the manufacturer's instructions.[4]

  • Measure luminescence using a luminometer.

  • Calculate the percentage of growth inhibition relative to the vehicle-treated control spheroids.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the spheroid growth inhibition assay.

G cluster_0 Spheroid Formation cluster_1 Compound Treatment cluster_2 Data Acquisition Cell Seeding Cell Seeding Spheroid Formation Spheroid Formation Cell Seeding->Spheroid Formation Incubate 48-72h Add this compound Add this compound Spheroid Formation->Add this compound Incubation Incubation Add this compound->Incubation 3-10 days Imaging Imaging Incubation->Imaging Viability Assay Viability Assay Imaging->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: Workflow for Spheroid Growth Inhibition Assay.

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many anti-cancer agents that inhibit spheroid growth target key signaling pathways involved in cell proliferation, survival, and apoptosis. Zinc-finger proteins, for instance, are known to regulate pathways such as p53, Wnt/β-catenin, and NF-κB.[6] The diagram below depicts a generalized cell signaling pathway that could be a potential target for this compound.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Nucleus Nucleus Transcription_Factor->Nucleus Nucleus->Proliferation

References

ZINC49534341 and 5-fluorouracil combination therapy protocol

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, the compound identifier "ZINC49534341" does not correspond to a valid entry in the ZINC database of commercially available compounds. Therefore, the requested detailed Application Notes and Protocols for a combination therapy with 5-fluorouracil (B62378) cannot be generated at this time.

Extensive searches of the ZINC database and other chemical repositories using the provided identifier have failed to yield any information regarding the chemical structure, mechanism of action, or any associated preclinical or clinical data for "this compound". This lack of foundational information makes it impossible to fulfill the core requirements of the request, which include:

  • Data Presentation: Without any quantitative data on the compound's activity, synergy with 5-fluorouracil, or toxicity, no data tables can be created.

  • Experimental Protocols: Devising detailed methodologies for experiments is contingent on understanding the compound's basic properties, which are currently unknown.

  • Visualization: The creation of accurate diagrams for signaling pathways or experimental workflows is not feasible without knowledge of the compound's biological targets and effects.

It is possible that "this compound" is an outdated or incorrect identifier. Researchers, scientists, and drug development professionals interested in pursuing a combination therapy with 5-fluorouracil are advised to verify the ZINC identifier of their compound of interest.

Once a valid compound and its associated data are available, it would be possible to construct the requested application notes and protocols. This would typically involve:

  • Literature Review: A thorough review of existing studies on the compound and its mechanism of action.

  • In Vitro Studies: Protocols for assessing the cytotoxic and synergistic effects of the compound in combination with 5-fluorouracil on various cancer cell lines. This would include assays for cell viability, apoptosis, and cell cycle analysis.

  • In Vivo Studies: Methodologies for preclinical animal model studies to evaluate the efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles of the combination therapy.

  • Signaling Pathway Analysis: Investigation of the molecular mechanisms underlying the synergistic interaction, which would inform the creation of pathway diagrams.

We recommend that the user re-verify the ZINC ID and, if a valid compound is identified, resubmit the query with the correct information.

Application Notes and Protocols for In Vivo Efficacy Testing of ZINC49534341, a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many human cancers, making it a compelling target for novel anticancer therapies.[1] Small molecule inhibitors targeting STAT3 have shown promise in preclinical studies.[2][3][4] This document provides a comprehensive guide for evaluating the in vivo efficacy of ZINC49534341, a hypothetical small molecule inhibitor of STAT3, using established animal models. The protocols outlined below are designed to assess the anti-tumor activity and target engagement of this compound in a preclinical setting.

STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), inducing its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of a novel therapeutic agent. For STAT3 inhibitors, several models are available, with the human tumor xenograft model in immunocompromised mice being the most widely used.

Recommended Animal Model: Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice (e.g., athymic nude or NOD-SCID mice). It is a robust and reproducible model for assessing the anti-tumor efficacy of a compound.

Table 1: Recommended Human Cancer Cell Lines with Constitutively Active STAT3

Cell LineCancer TypeRationale for Selection
PANC-1Pancreatic CancerHigh levels of constitutively active STAT3 are crucial for its survival and proliferation.[2]
MDA-MB-231Breast CancerExhibits aberrant STAT3 activity, and its growth can be inhibited by STAT3 inhibitors.[1]
A549Lung CancerA well-characterized lung adenocarcinoma cell line with documented STAT3 activation.
U87-MGGlioblastomaSTAT3 signaling is a key driver of its malignant phenotype.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Establishment
  • Cell Culture: Culture the selected human cancer cell line (e.g., PANC-1) in the recommended medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each 6-8 week old female athymic nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W2 x L) / 2.

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study of this compound
  • Group Allocation:

    • Group 1: Vehicle control (e.g., saline, DMSO/PEG formulation)

    • Group 2: this compound (Low dose, e.g., 10 mg/kg)

    • Group 3: this compound (High dose, e.g., 50 mg/kg)

    • Group 4: Positive control (a known STAT3 inhibitor, if available)

  • Drug Administration: Administer this compound or the vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) once daily for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration of treatment.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis, while the remainder can be fixed in formalin for immunohistochemistry.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cell Culture (e.g., PANC-1) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia PD_Analysis Pharmacodynamic Analysis (p-STAT3) Euthanasia->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Euthanasia->Efficacy_Analysis

Caption: Workflow for the in vivo efficacy assessment of this compound.
Protocol 3: Pharmacodynamic Analysis by Western Blot

  • Tumor Lysate Preparation: Homogenize the flash-frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 2: Hypothetical In Vivo Efficacy of this compound in a PANC-1 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1450 ± 120-+2.5 ± 1.0
This compound10980 ± 9532.4+1.8 ± 1.2
This compound50450 ± 6069.0-1.5 ± 0.8
Positive Control25520 ± 7564.1-0.5 ± 0.9

Table 3: Hypothetical Pharmacodynamic Effect of this compound on STAT3 Phosphorylation

Treatment GroupDose (mg/kg)Relative p-STAT3/Total STAT3 Ratio (normalized to Vehicle)
Vehicle Control-1.00
This compound100.65
This compound500.25
Positive Control250.30

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound as a potential STAT3 inhibitor. The successful execution of these protocols will provide critical data on the compound's anti-tumor efficacy and its ability to modulate the STAT3 signaling pathway in a relevant disease model. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Measuring Carbonic Anhydrase IX (CA-IX) Inhibition by ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3] Its role in pH regulation, promoting tumor cell survival, proliferation, and metastasis, makes it a compelling target for anticancer drug development.[1][4][5] ZINC49534341 is a compound of interest for its potential inhibitory activity against CA-IX. This document provides detailed protocols for a panel of in vitro and cell-based assays to characterize the inhibitory effects of this compound on CA-IX. The described methods will enable the determination of its potency, selectivity, and cellular efficacy.

I. In Vitro Enzyme Inhibition Assays

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.[6] It measures the kinetics of the CA-IX-catalyzed hydration of CO₂ to bicarbonate and a proton by monitoring the resulting pH change with a pH indicator.[6]

Principle: The rapid mixing of a CO₂-saturated solution with a solution containing CA-IX and a pH indicator initiates the reaction. The rate of change in the indicator's absorbance is proportional to the enzyme's activity. An inhibitor will decrease this rate.

Experimental Protocol:

Materials:

  • Recombinant human CA-IX

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, 20 mM MES, pH 7.4)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound from the stock solution. The final DMSO concentration should be kept below 1%.[6]

  • Reaction Setup:

    • Syringe 1: Contains the CA-IX enzyme, the pH indicator, and varying concentrations of this compound in the assay buffer.

    • Syringe 2: Contains CO₂-saturated water.[6]

  • Kinetic Measurement:

    • Equilibrate both syringes to the desired temperature (e.g., 25°C).

    • Rapidly mix the contents of the two syringes in the stopped-flow instrument's observation cell.[6]

    • Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red) over a short time frame (milliseconds to seconds).[6]

  • Data Analysis:

    • Determine the initial rate of reaction from the linear phase of the absorbance change.

    • Plot the initial rates against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.[6]

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Esterase Activity Assay

This colorimetric assay is a high-throughput-friendly alternative to the stopped-flow method. It measures the esterase activity of CA-IX, which occurs at the same active site as the hydratase activity.[7]

Principle: CA-IX can catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Experimental Protocol:

Materials:

  • Recombinant human CA-IX

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]

  • p-Nitrophenyl acetate (pNPA) solution (e.g., 0.8 mM)[7]

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Add 10 µL of serially diluted this compound to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control (a known inhibitor like Acetazolamide).[7]

  • Enzyme Addition: Add 80 µL of a solution containing recombinant CA-IX (e.g., 0.1 mg/mL) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[7]

  • Reaction Initiation: Add 10 µL of the pNPA solution to each well to start the reaction.[7]

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.[7]

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[7]

Data Presentation: In Vitro Inhibition of CA-IX

InhibitorAssay TypeIC₅₀ (nM)Kᵢ (nM)
This compound Stopped-Flow Experimental DataExperimental Data
This compound Esterase Assay Experimental DataN/A
SLC-0111Stopped-Flow45[6]-
AcetazolamideStopped-Flow--
U-NO₂Stopped-Flow--

II. Cell-Based Assays for CA-IX Inhibition

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells that express CA-IX.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the tetrazolium dye MTT to formazan (B1609692), which has a purple color.

Experimental Protocol:

Materials:

  • CA-IX expressing cell line (e.g., MDA-MB-231, HT-29)[1][2]

  • CA-IX negative control cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂, and hypoxic conditions if desired, e.g., 1% O₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-96 hours.[8] Include vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

These assays assess the impact of this compound on the migratory and invasive potential of cancer cells, which are key processes in metastasis.[1][9]

Principle: The Boyden chamber assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane is quantified. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

Experimental Protocol:

Materials:

  • CA-IX expressing cancer cell line (e.g., MDA-MB-231)[9]

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Serum-free medium and medium with 10% FBS (chemoattractant)[8]

  • This compound

  • Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Serum-starve the cells for several hours before the assay.

  • Assay Setup:

    • Add medium with 10% FBS to the lower chamber.

    • Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber (insert).[8]

  • Incubation: Incubate for 24 hours for migration or 48 hours for invasion.[8]

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the stained cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated/invaded cells in treated groups to the control group.

Data Presentation: Cellular Effects of CA-IX Inhibitors

InhibitorCell LineAssay TypeEndpointResult
This compound MDA-MB-231 MTT IC₅₀ Experimental Data
This compound MDA-MB-231 Migration % Inhibition Experimental Data
This compound MDA-MB-231 Invasion % Inhibition Experimental Data
SLC-0111MDA-MB-231MTTIC₅₀~100-300 µM[9]
AA-06-05MDA-MB-231MTTIC₅₀~100-300 µM[9]
U-NO₂UFH-001MTTIC₅₀~25 µM[8]

Comparative data for other inhibitors are provided for context.

III. Visualizations

HIF-1α Signaling Pathway Leading to CA-IX Expression

HIF1a_CAIX_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to Hypoxia Response Element (HRE) HIF1a_dimerization->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_protein CA-IX Protein Expression CA9_transcription->CAIX_protein Tumor_Cell_Membrane Tumor Cell Membrane CAIX_protein->Tumor_Cell_Membrane Localization This compound This compound This compound->CAIX_protein Inhibition

Caption: HIF-1α pathway inducing CA-IX expression under hypoxic conditions.

Experimental Workflow for Stopped-Flow CA-IX Inhibition Assay```dot

Stopped_Flow_Workflow cluster_prep Preparation Syringe1 Syringe 1: CA-IX + pH Indicator + this compound Rapid_Mixing Rapid Mixing Syringe1->Rapid_Mixing Syringe2 Syringe 2: CO₂-Saturated Water Syringe2->Rapid_Mixing Measurement Spectrophotometric Measurement (Absorbance vs. Time) Rapid_Mixing->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Results Determine Initial Rate Calculate IC₅₀ and Kᵢ Data_Analysis->Results

References

Determining the Solubility and Stability of ZINC49534341 in Various Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC49534341 is a molecule available from the ZINC database, a valuable resource for virtual screening and drug discovery.[1][2][3][4][5] Understanding the solubility and stability of a compound like this compound in various solvents is a critical preliminary step in any experimental workflow. This information is essential for the preparation of stock solutions, the design of in vitro and in vivo assays, and the development of formulations. These application notes provide a comprehensive overview of the protocols to determine the solubility and stability of this compound in a range of common laboratory solvents. Given the lack of pre-existing experimental data for this specific compound, the following sections outline standardized methods to generate this crucial information.

Solubility Determination

The solubility of a compound can be determined using various methods. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is described here.[6]

Predicted Solubility Profile of this compound

No experimental data for the solubility of this compound is currently available. The following table is a template to be populated with experimentally determined values.

SolventPredicted Solubility CategoryExperimentally Determined Solubility (mg/mL) [Placeholder]Experimentally Determined Solubility (mM) [Placeholder]
WaterLowe.g., <0.1e.g., <0.2
Phosphate-Buffered Saline (PBS) pH 7.4Lowe.g., <0.1e.g., <0.2
Dimethyl Sulfoxide (DMSO)Highe.g., >50e.g., >100
Ethanol (EtOH)Moderatee.g., 5-10e.g., 10-20
Methanol (MeOH)Moderatee.g., 10-20e.g., 20-40
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the test samples.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh this compound B Add excess to solvent A->B C Incubate on shaker (24-48h, 25°C) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

The chemical stability of this compound in different solvents is crucial for ensuring the integrity of the compound in solution during storage and experimentation.[7][8][9]

Predicted Stability Profile of this compound

No experimental data for the stability of this compound is currently available. The following table is a template to be populated with experimentally determined values.

SolventStorage ConditionHalf-life (t½) [Placeholder]Degradation after 7 days (%) [Placeholder]
Water4°Ce.g., > 14 dayse.g., < 5%
PBS pH 7.437°Ce.g., 48 hourse.g., > 50%
DMSO-20°Ce.g., > 6 monthse.g., < 2%
Ethanol4°Ce.g., > 1 monthe.g., < 5%
Methanol4°Ce.g., > 1 monthe.g., < 5%
Experimental Protocol: Solution Stability Assessment

This protocol outlines a method to assess the stability of this compound in solution over time.

Materials:

  • Stock solution of this compound in the test solvent

  • Vials with screw caps

  • Incubator or water bath set to the desired temperature

  • HPLC system with a suitable detector

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 µM).

    • Aliquot the solution into multiple vials for different time points.

  • Incubation:

    • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

    • Protect from light if the compound is suspected to be light-sensitive.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

    • Immediately quench any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and mixing thoroughly.

    • The time zero (T=0) sample should be quenched immediately after preparation.

  • Analysis:

    • Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound.

    • The peak area of the parent compound at each time point is compared to the peak area at T=0.

  • Data Interpretation:

    • Plot the percentage of the remaining this compound against time.

    • Calculate the half-life (t½) of the compound in the specific solvent and condition.

Experimental Workflow for Stability Assessment

G cluster_setup Setup cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare solution of This compound B Aliquot into vials A->B C Incubate at defined temperature B->C D Collect samples at time points C->D E Quench reaction D->E F HPLC analysis E->F G Calculate % remaining F->G H Determine half-life G->H

Caption: Workflow for assessing the stability of this compound in solution.

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental for reliable experimental results.[10][11][12][13][14]

Protocol for Preparing a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vial with a screw cap

  • Analytical balance

  • Vortex mixer

  • Pipettors

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is required for this calculation. Assuming a hypothetical molecular weight of 400 g/mol for calculation purposes.

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For 1 mL of a 10 mM stock solution: Mass = 10 mM x 1 mL x 400 g/mol / 1000 = 4 mg.

  • Weighing:

    • Accurately weigh the calculated mass of this compound and transfer it to a clean, dry vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Logical Flow for Stock Solution Preparation

G A Determine required mass (based on MW and desired concentration) B Accurately weigh solid compound A->B C Add calculated volume of solvent (e.g., DMSO) B->C D Vortex until fully dissolved C->D E Aliquot and store at -20°C or -80°C D->E

Caption: Logical steps for preparing a stock solution of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the fundamental physicochemical properties of this compound. By systematically evaluating its solubility and stability in various solvents, researchers can ensure the reliability and reproducibility of their subsequent experiments, paving the way for successful drug discovery and development efforts. It is imperative that these experiments are conducted to generate foundational data before proceeding with extensive biological assays.

References

Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol are provided as a detailed template for the analysis of apoptosis induced by a novel compound. ZINC49534341 is a compound identifier from the ZINC database. As of this writing, there is no specific published data on its biological activity. Therefore, the experimental data and proposed mechanism of action presented here are hypothetical and for illustrative purposes.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the study of apoptosis and the identification of novel compounds that can modulate this process are of significant interest in biomedical research and drug development.

This compound is a small molecule containing a zinc ion, a trace element known to play a complex role in the regulation of apoptosis. Depending on its intracellular concentration and the cellular context, zinc can either inhibit or promote apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by the hypothetical compound this compound in a cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

The Annexin V/PI assay is a widely used method for the detection of apoptosis by flow cytometry.[1][2] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane.[1][2] During the early stages of apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[1][3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[1][3] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][3] This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often merged with the late apoptotic population)

Hypothetical Mechanism of Action of this compound

Zinc ions are known to modulate the activity of several key proteins in the apoptotic signaling cascade. It is hypothesized that this compound, as a zinc-containing compound, may induce apoptosis by one or more of the following mechanisms:

  • Inhibition of anti-apoptotic proteins: this compound may disrupt the function of anti-apoptotic Bcl-2 family proteins, leading to the activation of pro-apoptotic members like Bax and Bak.

  • Direct activation of caspases: Zinc has been shown to directly influence the activity of caspases, the key executioners of apoptosis.[4] this compound might promote the activation of initiator caspases (e.g., caspase-8, caspase-9) or executioner caspases (e.g., caspase-3).

  • Induction of reactive oxygen species (ROS): An imbalance in intracellular zinc homeostasis can lead to oxidative stress, a known trigger of the intrinsic apoptotic pathway.

The following signaling pathway diagram illustrates a hypothetical mechanism by which this compound may induce apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Binds/Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Data Presentation

The following tables present hypothetical data from dose-response and time-course experiments analyzing the effects of this compound on a cancer cell line.

Table 1: Dose-dependent effects of this compound on apoptosis.

Treatment (24h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)88.7 ± 3.46.8 ± 1.24.5 ± 0.9
This compound (5 µM)65.4 ± 4.220.1 ± 2.514.5 ± 1.8
This compound (10 µM)42.1 ± 3.835.6 ± 3.122.3 ± 2.4
This compound (25 µM)20.5 ± 2.948.2 ± 4.531.3 ± 3.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Time-course of apoptosis induction by this compound (10 µM).

Treatment TimeViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 h96.1 ± 1.82.1 ± 0.61.8 ± 0.4
6 h85.3 ± 3.110.2 ± 1.54.5 ± 0.8
12 h68.7 ± 4.522.5 ± 2.88.8 ± 1.2
24 h42.1 ± 3.835.6 ± 3.122.3 ± 2.4
48 h15.8 ± 2.525.4 ± 3.958.8 ± 5.1

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Materials and Reagents
  • Cancer cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Seed Seed cells in multi-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound or vehicle Incubate1->Treat Incubate2 Incubate for desired time points Treat->Incubate2 Harvest Harvest cells Incubate2->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend1 Resuspend in 1X Binding Buffer Wash1->Resuspend1 Stain Add Annexin V-FITC and PI Resuspend1->Stain Incubate3 Incubate for 15 min at RT in the dark Stain->Incubate3 AddBuffer Add 1X Binding Buffer Incubate3->AddBuffer Acquire Acquire samples on flow cytometer AddBuffer->Acquire Analyze Analyze data using appropriate software Acquire->Analyze Quantify Quantify cell populations Analyze->Quantify

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, transfer the cells from each well to a separate microcentrifuge tube.

    • For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it in a microcentrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

    • Carefully discard the supernatant.

  • Annexin V and Propidium Iodide Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[4]

    • Wash the cell pellet by resuspending it in 1 mL of cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately (within 1 hour) on a flow cytometer.

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants.

Data Interpretation

The flow cytometry data can be visualized in a dot plot of Annexin V-FITC versus PI fluorescence. The four quadrants represent the different cell populations as described in the "Principle of the Assay" section and illustrated in the diagram below.

G y_axis PI Fluorescence q3 Viable (Annexin V-/PI-) q2 Late Apoptotic/Necrotic (Annexin V+/PI+) q4 Early Apoptotic (Annexin V+/PI-) q1 Necrotic (Annexin V-/PI+) x_axis Annexin V-FITC Fluorescence

Caption: Interpretation of Annexin V/PI flow cytometry data.

Troubleshooting

  • High background fluorescence: Ensure adequate washing of cells after staining. Titrate the concentration of Annexin V-FITC to optimize the signal-to-noise ratio.

  • Low signal in positive control: Increase the incubation time with the apoptosis-inducing agent or the staining reagents. Verify the activity of the inducing agent.

  • High percentage of necrotic cells: The concentration of this compound may be too high, causing rapid cell death. Perform a dose-response experiment with lower concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically <0.5%).

Conclusion

This application note provides a comprehensive protocol for the analysis of apoptosis induced by the hypothetical compound this compound using Annexin V/PI staining and flow cytometry. This method allows for the sensitive and quantitative measurement of apoptosis, making it a valuable tool for researchers and drug development professionals in the characterization of novel therapeutic agents. The provided protocols and data presentation formats can be adapted for the study of other compounds and cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of ZINC49534341 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of ZINC49534341 for successful in vivo studies. Poor aqueous solubility is a common challenge in preclinical research that can lead to low bioavailability and inconclusive results.[1] This guide offers practical solutions and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor solubility in aqueous solutions. What are the initial steps I should take to improve its solubility for in vivo experiments?

A1: When encountering solubility issues with a compound like this compound, a systematic approach is recommended. The primary strategies can be divided into formulation-based approaches, physicochemical modifications, and chemical modifications.[1]

  • Formulation-Based Approaches: These methods involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[1][2][3]

  • Physicochemical Modifications: These techniques focus on altering the physical properties of the drug to enhance its dissolution rate. A key strategy in this category is particle size reduction.[2][3]

  • Chemical Modifications: This involves altering the chemical structure of the compound, for instance, through salt formation, to improve its solubility.[4]

For initial screening, it is often most practical to start with formulation-based approaches due to their relative simplicity and speed of implementation.

Q2: What are co-solvents and how can they be used to improve the solubility of this compound?

A2: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly water-soluble compounds.[3] They work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of hydrophobic drugs.

Commonly used co-solvents in preclinical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

  • Glycerol

  • Dimethyl sulfoxide (B87167) (DMSO)

It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.[1] The selection of a co-solvent and its concentration should be carefully optimized to maximize solubility while minimizing potential toxicity.

Q3: Can you provide a comparison of different solubilization methods?

A3: The effectiveness of each solubilization method is highly dependent on the specific compound. Below is a table summarizing reported solubility enhancements for various techniques with example drugs, which can serve as a guide for what might be achievable for a compound like this compound.

Solubilization TechniqueExample DrugFold Increase in SolubilityReference Compound Solubility
Co-solvents EnrofloxacinUp to 26-foldPoorly soluble
Surfactants Carbamazepine>10-fold (in micellar solutions)0.11 mg/mL
Cyclodextrins Glibenclamide~500-fold (with HP-β-CD)0.004 mg/mL
Solid Dispersion Itraconazole>100-fold<1 µg/mL
Nanosuspension AprepitantSignificantly increased dissolution ratePractically insoluble in water

Note: This data is illustrative and the actual solubility enhancement for this compound will need to be determined experimentally.

Troubleshooting Guides

Problem: this compound precipitates out of the formulation upon dilution with aqueous media or upon administration.

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution.[1]

  • Troubleshooting Steps:

    • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility upon dilution.[1]

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant, each at a lower concentration, can be more effective and prevent precipitation.[1]

    • Consider Alternative Formulations: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]

Problem: The chosen formulation for this compound is showing signs of toxicity in animal models.

  • Possible Cause: The excipients used in the formulation, such as certain co-solvents or surfactants, may have inherent toxicity at the administered concentration.

  • Troubleshooting Steps:

    • Consult Excipient Safety Data: Review the literature and regulatory guidelines for the safety and tolerability of the chosen excipients in the specific animal model and route of administration.

    • Reduce Excipient Concentration: If possible, lower the concentration of the potentially toxic excipient while still maintaining the desired solubility of this compound.

    • Explore Safer Alternatives: Investigate the use of excipients with a better safety profile. For example, newer surfactants like Solutol HS-15 may offer superior biocompatibility compared to some traditional ones.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

  • Objective: To determine the most effective co-solvent or co-solvent blend for solubilizing this compound.

  • Materials:

    • This compound

    • A panel of GRAS co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

    • Water for injection or other aqueous vehicle

    • Vortex mixer

    • Centrifuge

    • HPLC or other suitable analytical method for quantification

  • Methodology:

    • Prepare a series of stock solutions of this compound in each individual co-solvent at a high concentration.

    • Create a range of co-solvent/aqueous vehicle blends (e.g., 10%, 20%, 30% v/v co-solvent).

    • Add an excess amount of this compound to each blend.

    • Vortex the samples vigorously for a set period (e.g., 30 minutes).

    • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.

    • The co-solvent system that provides the highest solubility with the lowest percentage of organic solvent is considered optimal.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_physicochemical Physicochemical Modification cluster_optimization Optimization & In Vivo Study start Poorly Soluble Compound (this compound) cosolvents Co-solvents start->cosolvents Solubility Enhancement Approaches surfactants Surfactants start->surfactants Solubility Enhancement Approaches cyclodextrins Cyclodextrins start->cyclodextrins Solubility Enhancement Approaches lipids Lipid-Based Systems start->lipids Solubility Enhancement Approaches particle_size Particle Size Reduction start->particle_size Solubility Enhancement Approaches optimization Formulation Optimization (Solubility & Safety) cosolvents->optimization surfactants->optimization cyclodextrins->optimization lipids->optimization particle_size->optimization in_vivo In Vivo Administration optimization->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd

Caption: A workflow diagram illustrating the process of improving the solubility of a poorly soluble compound for in vivo studies.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution: Formulation Strategies cluster_outcome The Outcome compound This compound (Poorly Soluble) micelle Micelle Formation (Surfactants) compound->micelle Encapsulation inclusion Inclusion Complex (Cyclodextrins) compound->inclusion Complexation aqueous Aqueous Environment (e.g., GI Tract, Bloodstream) soluble_complex Solubilized Compound micelle->soluble_complex inclusion->soluble_complex absorption Enhanced Absorption & Bioavailability soluble_complex->absorption

Caption: A diagram illustrating how formulation strategies like micelles and inclusion complexes can improve drug solubility.

References

Troubleshooting ZINC49534341 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hypothetical zinc-containing compound ZC-4341 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ZC-4341?

A1: ZC-4341 is a novel zinc-containing compound designed to modulate inflammatory pathways. Its primary proposed mechanism involves the inhibition of the NF-κB signaling pathway. By delivering zinc ions, ZC-4341 is thought to enhance the expression of A20, a ubiquitin-editing enzyme that negatively regulates NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[1][2]

Q2: What are the potential off-target effects of ZC-4341?

A2: As a zinc-containing compound, ZC-4341 has the potential to influence a wide range of biological processes due to the role of zinc as a cofactor in over 3000 human proteins.[1] Potential off-target effects could include modulation of other signaling pathways, interaction with ion channels, and effects on cellular proliferation and apoptosis.[1][3] It is crucial to include appropriate controls to distinguish the desired effects from off-target activities.

Q3: In which cell lines has ZC-4341 been reported to be active?

A3: The activity of zinc compounds has been observed in various cell lines. For instance, in promyelocytic leukemia cell lines (e.g., HL-60), zinc enhances the up-regulation of A20 mRNA, leading to decreased NF-κB activation.[1][2] The activity of ZC-4341 is expected to be most pronounced in cell types where the NF-κB pathway is constitutively active or can be robustly induced, such as immune cells (e.g., macrophages, lymphocytes) and certain cancer cell lines.

Troubleshooting Inconsistent In Vitro Results

Q4: We are observing significant variability in the IC50 value of ZC-4341 in our inflammation assay. What could be the cause?

A4: Inconsistent IC50 values for ZC-4341 can arise from several factors related to experimental conditions and compound handling. Here are some common causes and troubleshooting steps:

  • Compound Stability and Solubility:

    • Issue: ZC-4341 may have limited stability or solubility in your cell culture medium, leading to precipitation and a lower effective concentration.

    • Troubleshooting:

      • Visually inspect the media for any precipitate after adding ZC-4341.

      • Prepare fresh stock solutions for each experiment.

      • Consider using a different solvent or a lower concentration of the stock solution.

  • Cell Culture Conditions:

    • Issue: The composition of the cell culture medium, particularly the presence of chelating agents or high concentrations of serum proteins, can affect the bioavailability of zinc ions from ZC-4341.

    • Troubleshooting:

      • Ensure consistency in the source and lot of fetal bovine serum (FBS) used.

      • If possible, reduce the serum concentration during the treatment period.

      • Avoid media components that can chelate zinc ions.

  • Cell Health and Density:

    • Issue: Variations in cell density and health can significantly impact the cellular response to ZC-4341.

    • Troubleshooting:

      • Maintain a consistent cell seeding density across all experiments.

      • Regularly check for mycoplasma contamination.

      • Ensure cells are in the logarithmic growth phase at the time of treatment.

Q5: We are not observing the expected decrease in TNF-α production after treating our macrophages with ZC-4341. Why might this be?

A5: A lack of effect on TNF-α production could be due to several reasons, ranging from the experimental setup to the specific biology of your cell system.

  • Insufficient Induction of Inflammation:

    • Issue: The inflammatory stimulus (e.g., LPS) may not be potent enough to induce a measurable TNF-α response, masking the inhibitory effect of ZC-4341.

    • Troubleshooting:

      • Optimize the concentration of the inflammatory stimulus to achieve a robust and reproducible TNF-α production.

      • Confirm the activity of your inflammatory agent in a separate control experiment.

  • Timing of Treatment:

    • Issue: The timing of ZC-4341 treatment relative to the inflammatory stimulus is critical.

    • Troubleshooting:

      • Pre-incubating the cells with ZC-4341 before adding the inflammatory stimulus is often more effective for observing an inhibitory effect.

      • Perform a time-course experiment to determine the optimal pre-incubation time.

  • Cell-Type Specific Responses:

    • Issue: The NF-κB pathway and its regulation can vary between different cell types.

    • Troubleshooting:

      • Confirm that the NF-κB pathway is the primary driver of TNF-α production in your specific macrophage model.

      • Consider testing ZC-4341 in a different cell line known to be responsive to zinc-mediated NF-κB inhibition.

Experimental Protocols & Data

Table 1: Hypothetical IC50 Values of ZC-4341 in Different Cell Lines
Cell LineAssay TypeInflammatory StimulusIC50 (µM)
RAW 264.7TNF-α ELISALPS (100 ng/mL)12.5
THP-1 (differentiated)IL-8 ELISAPMA (50 ng/mL)25.8
HUVECVCAM-1 ExpressionTNF-α (10 ng/mL)8.2
Protocol 1: Determination of IC50 of ZC-4341 on TNF-α Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of ZC-4341 in complete DMEM.

  • Pre-treatment: Remove the old medium and pre-treat the cells with the ZC-4341 dilutions for 2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a standard ELISA kit.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_0 ZC-4341 ZC-4341 Zinc Ions Zinc Ions ZC-4341->Zinc Ions A20 Upregulation A20 Upregulation Zinc Ions->A20 Upregulation IKK Phosphorylation IKK Phosphorylation A20 Upregulation->IKK Phosphorylation Inhibits IκBα Degradation IκBα Degradation IKK Phosphorylation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression

Caption: Proposed signaling pathway for ZC-4341 in inhibiting NF-κB activation.

G cluster_1 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare ZC-4341 Serial Dilutions seed_cells->prepare_compound pre_treat Pre-treat Cells with ZC-4341 (2h) prepare_compound->pre_treat stimulate Stimulate with LPS (24h) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant run_elisa Perform TNF-α ELISA collect_supernatant->run_elisa analyze_data Calculate IC50 run_elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of ZC-4341.

G inconsistent_results Inconsistent In Vitro Results? check_compound Check Compound Stability & Solubility? inconsistent_results->check_compound check_media Review Cell Culture Media Composition? inconsistent_results->check_media check_cells Assess Cell Health & Density? inconsistent_results->check_cells yes_compound Prepare Fresh Stock check_compound->yes_compound Yes yes_media Use Consistent Serum Lot check_media->yes_media Yes yes_cells Standardize Seeding Density check_cells->yes_cells Yes

Caption: Troubleshooting logic for inconsistent ZC-4341 in vitro results.

References

Optimizing Zinc Compound Dosage for Maximum Anti-Cancer Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "ZINC49534341" did not yield specific data. This technical support center, therefore, provides guidance on optimizing the dosage of zinc-containing compounds for anti-cancer research based on the well-documented anti-neoplastic properties of zinc. The principles and protocols outlined here are intended to serve as a general framework for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for zinc's anti-cancer effects?

Zinc exhibits anti-cancer properties through a multi-faceted approach. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by modulating various cellular signaling pathways.[1][2] Zinc is a crucial cofactor for numerous enzymes and transcription factors that regulate key cellular functions, including DNA repair and response to oxidative stress.[3] A deficiency in zinc has been linked to an increased risk of certain cancers.[3][4][5]

Q2: Which signaling pathways are primarily affected by zinc?

Zinc has been shown to modulate several critical signaling pathways involved in cancer progression. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.[5][6] Zinc can induce the expression of A20, a protein that suppresses NF-κB activation, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.[6][7] Additionally, zinc can influence T-cell maturation and the production of cytokines, thereby modulating the immune response against cancer cells.[4][7]

Q3: Are there established starting concentrations for in vitro studies with zinc compounds?

The optimal concentration of a zinc-containing compound will be cell-line specific and compound-specific. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. A typical starting range for in vitro studies with zinc salts like zinc sulfate (B86663) or zinc chloride might be from 10 µM to 500 µM.

Q4: What are the key considerations for in vivo dosage optimization?

For in vivo studies, dosage optimization is critical to balance anti-tumor efficacy with potential toxicity.[8][9][10] Key considerations include the formulation of the zinc compound, the route of administration, the tumor model being used, and the overall health of the animal. It is essential to conduct thorough pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cell viability assays Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.
Contamination.Regularly test cell cultures for mycoplasma. Practice sterile techniques.
No significant anti-cancer effect observed Sub-optimal dosage.Perform a wider range dose-response experiment to identify the IC50.
Cell line resistance.Research the specific cancer cell line to understand its sensitivity to zinc-induced apoptosis. Consider using a different cell line.
Compound instability.Ensure the zinc compound is properly dissolved and stable in the cell culture medium.
In vivo toxicity observed Dosage is too high.Reduce the dosage and/or the frequency of administration.
Inappropriate vehicle for administration.Test the toxicity of the vehicle alone. Consider alternative, biocompatible vehicles.

Quantitative Data Summary

The following tables contain illustrative data for a hypothetical zinc-containing compound (ZC-1) and are for demonstration purposes only.

Table 1: In Vitro Cytotoxicity of ZC-1 on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer150 ± 12.5
A549Lung Cancer220 ± 18.2
PC-3Prostate Cancer95 ± 9.8
HeLaCervical Cancer180 ± 15.7

Table 2: Effect of ZC-1 on Apoptosis Induction in PC-3 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.2 ± 1.1
ZC-15025.8 ± 3.4
ZC-110048.1 ± 4.9
ZC-120075.3 ± 6.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the zinc compound in a complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: Treat cells with the zinc compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation A20 A20 A20->IKK Complex Inhibits Zinc Zinc Zinc->A20 Induces Gene Expression Pro-inflammatory & Anti-apoptotic Genes NF-κB_nuc->Gene Expression Induces

Caption: Zinc's inhibitory effect on the NF-κB signaling pathway.

G Start Start Dose_Response Dose-Response Assay (e.g., MTT) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot) IC50->Mechanism_Study In_Vivo_Study In Vivo Efficacy Study (Animal Model) Apoptosis_Assay->In_Vivo_Study Mechanism_Study->In_Vivo_Study End End In_Vivo_Study->End

Caption: A generalized experimental workflow for evaluating anti-cancer compounds.

References

Technical Support Center: Overcoming Resistance to ZINC49534341 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter resistance to the novel anti-cancer compound ZINC49534341 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor hypothesized to exert its anti-cancer effects by modulating intracellular zinc homeostasis. It is believed to increase the concentration of labile zinc within cancer cells, leading to a cascade of events including the induction of apoptosis and inhibition of cell proliferation.[1][2][3] The cytotoxic effects of elevated intracellular zinc have been documented in various cancer cell lines.[3]

Q2: Our cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to anti-cancer agents can develop through various mechanisms. For a compound like this compound, which is proposed to act by increasing intracellular zinc, potential resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, thereby reducing its intracellular concentration.[4]

  • Altered Zinc Homeostasis: Cancer cells can adapt by altering the expression of zinc transporters. This may involve the downregulation of zinc importers (ZIP family) or the upregulation of zinc exporters (ZnT family), leading to the sequestration of zinc within organelles or its efficient removal from the cytoplasm.[3]

  • Target Modification: Although the primary target is the intracellular zinc concentration, downstream protein effectors of zinc signaling could be mutated or have altered expression, rendering them insensitive to the cytotoxic effects of elevated zinc.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival and proliferation pathways to compensate for the pathways inhibited by this compound-induced zinc toxicity.[4] This can include the upregulation of anti-apoptotic proteins or the activation of pro-survival signaling cascades.

  • Enhanced Antioxidant Response: Increased intracellular zinc can lead to oxidative stress. Resistant cells may upregulate their antioxidant defense mechanisms to neutralize reactive oxygen species (ROS) and mitigate cellular damage.[2]

Q3: How can we confirm that our cell line has developed resistance to this compound?

A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. This is determined by performing a dose-response cell viability assay on both the parental (sensitive) and the suspected resistant cell lines. A fold-change in IC50 of 5-fold or higher is generally considered a strong indicator of resistance.[6]

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound in Treated Cells

  • Possible Cause: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of the parental and suspected resistant cell lines.

    • Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to determine if there is increased efflux activity in the resistant cells. Co-treatment with an ABC transporter inhibitor (e.g., Verapamil) should re-sensitize the resistant cells to this compound if this is the primary mechanism.

    • Analyze Zinc Transporter Expression: Use qRT-PCR or Western blotting to compare the expression levels of key zinc transporters (e.g., ZIP1, ZnT1) between the parental and resistant cell lines.

    • Sequence Potential Downstream Targets: If specific protein targets of zinc-induced cytotoxicity are known, sequence these genes in the resistant cell line to check for mutations.

Issue 2: Reduced Apoptosis in this compound-Treated Resistant Cells Compared to Parental Cells

  • Possible Cause: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.

  • Troubleshooting Steps:

    • Assess Apoptosis: Use an Annexin V/Propidium Iodide assay to quantify the percentage of apoptotic cells in both parental and resistant lines after treatment with this compound.

    • Profile Apoptosis-Related Proteins: Perform Western blot analysis to examine the expression levels of key apoptosis regulators such as Bcl-2, Bax, and cleaved caspase-3.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental LineThis compound2.5-
Resistant LineThis compound28.011.2
Resistant LineThis compound + Verapamil5.22.1

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells

GeneFunctionFold Change in mRNA Expression (Resistant vs. Parental)
ABCB1 (MDR1)Drug Efflux Pump+ 8.5
SLC30A1 (ZnT1)Zinc Efflux Transporter+ 6.2
SLC39A1 (ZIP1)Zinc Influx Transporter- 4.1
BCL2Anti-apoptotic Protein+ 5.7

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Methodology:

    • Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

2. Annexin V/Propidium Iodide Apoptosis Assay

  • Methodology:

    • Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

G cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms ZINC This compound ZIP1 ZIP1 (Zinc Importer) ZINC->ZIP1 Enters Cell intracellular_zinc Increased Intracellular Zinc ZIP1->intracellular_zinc apoptosis Apoptosis intracellular_zinc->apoptosis cell_death Cancer Cell Death apoptosis->cell_death MDR1 MDR1 (Efflux Pump) MDR1->ZINC Efflux ZnT1 ZnT1 (Zinc Exporter) ZnT1->intracellular_zinc Export Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->apoptosis Inhibition

Caption: Proposed mechanism of this compound and key resistance pathways.

G cluster_workflow Troubleshooting Workflow for this compound Resistance start Observation: Reduced Cell Death confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism efflux Assess Drug Efflux (Rhodamine 123 Assay) investigate_mechanism->efflux Efflux? zinc_homeostasis Analyze Zinc Transporters (qRT-PCR / Western) investigate_mechanism->zinc_homeostasis Altered Homeostasis? apoptosis_pathway Profile Apoptosis Proteins (Western Blot) investigate_mechanism->apoptosis_pathway Apoptosis Blocked? re_sensitize Re-sensitize Cells (e.g., with ABC Transporter Inhibitor) efflux->re_sensitize

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of novel chemical probes like ZINC49534341 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects occur when a small molecule, such as a kinase inhibitor, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] This is a significant concern, especially with novel or uncharacterized compounds, as these unintended interactions can lead to misinterpretation of experimental data, unexpected cellular responses, and potential toxicity.[2] The primary cause of off-target effects is the structural similarity among protein families, such as the ATP-binding pocket across the human kinome, making it challenging to design completely specific inhibitors.[2]

Q2: My experiment with this compound is showing a phenotype that contradicts my hypothesis. Could this be an off-target effect?

A2: It is possible. An unexpected or paradoxical cellular phenotype (e.g., an increase in proliferation when inhibition is expected) can be a sign of off-target activity.[2] The compound might be interacting with another protein in a parallel or feedback pathway, leading to the observed outcome.[1][3] It is crucial to perform validation experiments to distinguish between on-target and off-target effects.

Q3: What are the initial steps to investigate potential off-target effects of my compound?

A3: A multi-faceted approach is recommended:

  • Computational Assessment: Use in silico tools to predict potential off-target interactions based on the compound's structure.[4][5]

  • Literature Review: Thoroughly research the known selectivity of structurally similar compounds.

  • Dose-Response Analysis: Conduct experiments across a broad range of concentrations to determine if the observed phenotype is consistent with the on-target IC50.[2]

  • Use of Controls: Employ a structurally unrelated inhibitor for the same primary target and a negative control compound that is structurally similar but inactive against the primary target.[2]

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some instances, the off-target activity of a compound can contribute to its therapeutic efficacy, a concept known as polypharmacology.[2] For example, an inhibitor might beneficially impact multiple pathways involved in a disease state.[6] However, these effects must be well-characterized and understood.

Troubleshooting Guide

Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Inconsistent results across cell lines Different cell lines may have varying expression levels of on- and off-target proteins.1. Characterize Cell Lines: Perform baseline protein expression analysis (e.g., Western blot, proteomics) for your target and suspected off-targets in the cell lines being used. 2. Target Validation: Confirm target expression in the responsive cell lines.
High levels of cell death at low compound concentrations The compound may have potent off-target effects on proteins essential for cell survival.[2]1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[2] 2. Apoptosis Assays: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[2] 3. Consult Databases: Check off-target databases for known interactions of similar compounds with survival-related proteins like AKT or ERK.[2]
Observed phenotype does not match genetic knockdown of the target This is a strong indicator of off-target effects. The compound is likely eliciting a response through a different protein.1. Kinome-wide Profiling: Use a commercial service to screen your compound against a broad panel of kinases or other protein families to identify potential off-targets.[2][7] 2. Validate Off-Targets: Once potential off-targets are identified, use genetic methods (siRNA, CRISPR) to validate their role in the observed phenotype.
Conflicting results with a structurally different inhibitor for the same target If a structurally unrelated inhibitor for the same target does not reproduce the phenotype, it strongly suggests the initial compound's effects are off-target.[2]1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or other methods to confirm that both compounds are engaging the intended target in cells. 2. Re-evaluate Initial Compound: Proceed with broad off-target screening for the initial compound.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects Using Genetic Approaches

This protocol outlines the use of CRISPR/Cas9-mediated gene knockout to validate that an observed cellular phenotype is due to the inhibition of the intended target.

  • Design and Validation of gRNA:

    • Design two to three single-guide RNAs (sgRNAs) targeting the gene of your primary target. Use online tools to minimize predicted off-target cleavage events.[8][9]

    • Clone the sgRNAs into a suitable Cas9 expression vector.

    • Validate the knockout efficiency of each sgRNA by transducing cells and assessing target protein levels via Western blot or flow cytometry after 48-72 hours.

  • Generation of Knockout Cell Line:

    • Transduce the cell line of interest with the most effective sgRNA-Cas9 construct.

    • Select for transduced cells (e.g., using antibiotic resistance or FACS).

    • Isolate single-cell clones and expand them.

    • Screen clones for complete loss of target protein expression by Western blot.

  • Phenotypic Analysis:

    • Treat the validated knockout cell line and the parental (wild-type) cell line with a dose range of this compound.

    • Perform your primary phenotypic assay (e.g., proliferation, migration, signaling readout).

    • Expected Result for On-Target Effect: The knockout cells should be resistant to the effects of the compound, mimicking the phenotype of the treated wild-type cells. If the compound still elicits the same effect in the knockout cells, it is likely due to an off-target mechanism.

Protocol 2: Kinase Selectivity Profiling

This protocol describes a general approach for assessing the selectivity of a compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing. A common screening concentration is 1 µM.[6]

  • Kinase Panel Screening (example using a commercial service):

    • Submit the compound to a vendor that offers kinase profiling services (e.g., Eurofins, Promega, Reaction Biology).

    • Select a panel of kinases for screening. A broad panel (e.g., >400 kinases) is recommended for initial characterization.

    • The service will typically perform in vitro activity assays, measuring the percent inhibition of each kinase at the specified compound concentration.

  • Data Analysis:

    • The results will be provided as a percentage of inhibition for each kinase.

    • Identify any kinases that are inhibited above a certain threshold (e.g., >50% inhibition). These are potential off-targets.

    • For significant off-targets, perform follow-up dose-response experiments to determine the IC50 values.

Illustrative Kinase Selectivity Data
Kinase% Inhibition at 1 µM this compoundIC50 (nM)Notes
Target Kinase A 95%50On-Target
Off-Target Kinase B85%250Potential significant off-target
Off-Target Kinase C60%1,500Lower affinity off-target
Off-Target Kinase D15%>10,000Not a significant off-target

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects A Unexpected Phenotype Observed B Dose-Response Curve Different from On-Target IC50? A->B C Yes B->C Yes D No B->D No N High Likelihood of Off-Target Effect C->N E Validate with Structurally Unrelated Inhibitor D->E F Phenotype Reproduced? E->F G No F->G No H Yes F->H Yes G->N I Validate with Target Knockdown/Knockout (e.g., CRISPR) H->I J Phenotype Reproduced? I->J K No J->K No L Yes J->L Yes M High Likelihood of On-Target Effect K->M L->N O Perform Broad Off-Target Screen (e.g., Kinome Scan) N->O G cluster_pathway Distinguishing On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Your Compound (e.g., this compound) Target Target Protein A Compound->Target On-Target Inhibition OffTarget Off-Target Protein B Compound->OffTarget Off-Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 PhenotypeA Expected Phenotype Downstream1->PhenotypeA Downstream2 Downstream Effector 2 OffTarget->Downstream2 PhenotypeB Unexpected Phenotype Downstream2->PhenotypeB G cluster_validation Experimental Validation Workflow Start Start with Test Compound Step1 Cell-Based Phenotypic Assay Start->Step1 Step2 Genetic Validation (CRISPR KO of Target) Step1->Step2 Confirm Target Step3 Biochemical Screen (Kinase Panel) Step1->Step3 Identify Off-Targets Step4 Cellular Target Engagement (e.g., CETSA) Step2->Step4 Step3->Step4 End Characterized Compound Profile Step4->End

References

Technical Support Center: Minimizing Small Molecule Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ZINC49534341: Initial searches for the physicochemical properties of "this compound" were consistently misinterpreted as inquiries for "zinc sulfate." This suggests that "this compound" may be a specific identifier from a chemical database, such as the ZINC database, and not a commonly indexed chemical name. Without the specific molecular structure, pKa, and solubility data for this compound, a precisely tailored troubleshooting guide is not possible.

However, the principles of small molecule solubility and precipitation in aqueous solutions are broadly applicable. This technical support center provides a comprehensive guide with troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of poorly soluble small molecules, like this compound, in cell culture media.

Troubleshooting Guides (Question & Answer Format)

Q1: I dissolved my compound (this compound) in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening and how can I prevent this?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-polar solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of your compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of your compound in your specific cell culture medium through a solubility assay.
Rapid Dilution Adding a concentrated DMSO stock directly into the full volume of media creates localized high concentrations, leading to rapid precipitation.[1]Perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution dropwise while gently vortexing or swirling the media.[2]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final compound dilutions.[2]
High Percentage of DMSO While DMSO aids in initial solubilization, high final concentrations in the media can be toxic to cells and may not prevent precipitation of highly hydrophobic compounds.Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture. If higher concentrations are necessary, ensure you run a vehicle control to assess the effect of DMSO on your cells.

Q2: My compound appears to be soluble initially, but I see a precipitate forming in the incubator after a few hours. What could be the cause?

A2: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. Use freshly prepared media and confirm the pH before adding your compound.
Interaction with Media Components Your compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes over time.[2]If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line allows. You can also try pre-incubating your compound in serum-free media before adding it to the complete media.
Temperature Fluctuations Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time your culture plates are outside the incubator. Plan your experiments to reduce the frequency of removal.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of your compound.Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of a Compound in Cell Culture Media

This protocol will help you determine the highest concentration of your compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • Your compound (e.g., this compound)

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve your compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[2]

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed cell culture medium (e.g., 198 µL per well).

    • Create a range of final concentrations by adding a small volume (e.g., 2 µL) of your DMSO stock and serial dilutions of your stock to the media. For example, to test concentrations from 500 µM down to ~1 µM.

    • Include a "vehicle control" well containing only the highest volume of DMSO used (e.g., 2 µL of DMSO in 198 µL of media).

  • Incubation and Observation:

    • Gently mix the plate and incubate at 37°C in a CO2 incubator.

    • Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[2]

    • For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to check for micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your compound under these specific experimental conditions.

Visualizations

Troubleshooting Workflow for Compound Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation A Start: Compound Precipitation Observed B Immediate Precipitation? A->B C Delayed Precipitation (in incubator) B->C No D Check Final Concentration B->D Yes G Check for pH Shift C->G E Review Dilution Method D->E J Solution: Lower Final Concentration / Perform Solubility Assay D->J F Check Media Temperature E->F K Solution: Use Serial Dilution / Add Dropwise E->K L Solution: Pre-warm Media to 37°C F->L H Investigate Media Interactions G->H M Solution: Use Freshly Buffered Media G->M I Assess Incubator Environment H->I N Solution: Reduce Serum / Test Serum-Free Media H->N O Solution: Ensure Proper Humidification / Minimize Plate Removal I->O P Problem Resolved J->P K->P L->P M->P N->P O->P

Caption: A troubleshooting workflow for addressing compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q3: Can I use a different solvent instead of DMSO?

A3: Yes, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. However, their toxicity to cells must be carefully evaluated. Ethanol can also be an option for some compounds. It is essential to test the solubility of your compound in any new solvent and to run appropriate vehicle controls in your experiments.

Q4: Will using a surfactant or co-solvent help?

A4: For some highly insoluble compounds, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., polyethylene (B3416737) glycol) to the cell culture medium can help maintain solubility. However, these additives can also affect cell physiology, so their use should be carefully controlled and validated for your specific cell line and assay.

Q5: How should I store my DMSO stock solution of this compound?

A5: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and water contamination can decrease the solubility of your compound in the stock solution over time.

Q6: Where can I find the specific properties of this compound?

A6: To find the physicochemical properties of this compound, you should directly search for this identifier on the ZINC database website (zinc.docking.org). This should provide you with the chemical structure, molecular weight, calculated LogP (a measure of hydrophobicity), and other relevant information that will help you to refine your strategy for preventing precipitation.

References

Navigating Synergistic Drug Studies: A Troubleshooting Guide for Novel Compounds and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the synergistic effects of novel compounds, such as ZINC49534341, with the chemotherapy agent 5-fluorouracil (B62378) (5-FU). The following sections offer frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during these complex investigations.

Frequently Asked Questions (FAQs)

Q1: My initial screening does not show a clear synergistic effect between my novel compound and 5-FU. What are the potential reasons?

A1: Several factors can contribute to a lack of apparent synergy. These include:

  • Inappropriate concentration ranges: The selected concentrations for one or both compounds may be outside the therapeutic window for synergistic interaction. It is crucial to perform dose-response experiments for each compound individually to determine their IC50 values before designing combination studies.

  • Suboptimal drug ratio: The synergistic effect of a drug combination is often highly dependent on the ratio of the two agents. A fixed-ratio experimental design might miss the synergistic window.

  • Incorrect scheduling and sequence of administration: The order and timing of drug administration can significantly impact the outcome. For instance, pretreatment with one drug may be necessary to sensitize the cells to the second drug.[1][2][3]

  • Cell line specific responses: The observed synergy can be cell-line dependent due to differing genetic backgrounds and expression of drug targets.

  • Experimental variability: High experimental noise can mask a true synergistic effect. Ensure robust experimental design and appropriate biological and technical replicates.

Q2: How do I properly design a synergy experiment to avoid inconclusive results?

A2: A well-designed experiment is critical for obtaining reliable synergy data. Key considerations include:

  • Dose-response curves: Generate comprehensive dose-response curves for each individual drug to determine key parameters like IC50.

  • Combination matrix: Test a matrix of concentrations for both drugs, including concentrations below and above their individual IC50 values. This allows for a more thorough assessment of synergy across different dose levels.

  • Multiple synergy models: Utilize more than one model to analyze your data, such as the Loewe additivity and Bliss independence models, as they are based on different assumptions.[4]

  • Appropriate controls: Include untreated controls, and controls for each drug at every concentration tested in the combination.

Q3: What are the most common pitfalls in interpreting drug combination data?

A3: A frequent pitfall is the misinterpretation of the term "synergy." It's essential to have a clear, predefined quantitative measure of synergy before starting the experiments.[4][5] Another common issue is failing to account for experimental error, which can lead to misclassifying additive effects as synergistic.[5] It is also crucial to consider that in vivo synergy experiments are more complex than in vitro studies and require careful design and interpretation.[6]

Troubleshooting Specific Experimental Issues

Observed Issue Potential Cause Recommended Action
High variability between replicates Inconsistent cell seeding, pipetting errors, reagent variability, or edge effects in multi-well plates.Standardize cell seeding protocols, use calibrated pipettes, ensure homogenous reagent solutions, and avoid using the outer wells of plates for treatment.
Inconsistent IC50 values for 5-FU Cell passage number, confluency at the time of treatment, or lot-to-lot variation in 5-FU.Use cells within a consistent and low passage number range, seed cells to achieve a consistent confluency (e.g., 50-70%) before treatment, and use the same lot of 5-FU for a set of experiments.
Combination Index (CI) values are close to 1 (additive) The two drugs may have an additive rather than synergistic effect at the tested concentrations and ratios. The mechanism of action of the novel compound may not potentiate the effect of 5-FU.Explore a wider range of concentrations and ratios. Investigate the mechanism of action of the novel compound to understand if it targets pathways that could logically synergize with 5-FU's mechanism.
Antagonistic effect observed at certain concentrations The two drugs may have opposing effects on a particular cellular pathway. For example, one drug might induce cell cycle arrest at a phase where the other is less effective.Analyze the cell cycle effects of each drug individually and in combination. Consider sequential dosing schedules to avoid antagonistic interactions.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and 5-FU. Treat the cells with individual drugs or their combinations at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Combination Index (CI) Calculation

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Chou-Talalay method is a widely used approach for calculating CI values.[7]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is crucial for interpreting synergy experiments. 5-FU primarily acts by inhibiting thymidylate synthase, leading to disruption of DNA synthesis.[1] A novel compound could potentially synergize with 5-FU by targeting parallel or downstream pathways.

Synergy_Experimental_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies A Determine IC50 of This compound C Combination Matrix Design (Constant Ratio or Non-Constant Ratio) A->C B Determine IC50 of 5-Fluorouracil B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E F Isobologram Analysis D->F G Western Blot (Apoptosis, Cell Cycle Markers) E->G If Synergy Observed H Flow Cytometry (Apoptosis, Cell Cycle Analysis) E->H If Synergy Observed I Gene Expression Analysis E->I If Synergy Observed

Caption: A typical workflow for investigating drug synergy.

Several signaling pathways are implicated in resistance to 5-FU, and targeting these pathways could be a strategy for synergistic combinations. These include the MAPK, PI3K/Akt, and Wnt/β-catenin pathways.[8][9]

Potential_Signaling_Pathways_for_Synergy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis This compound This compound (Hypothetical Target) This compound->MEK Inhibits FU5 5-Fluorouracil TS Thymidylate Synthase FU5->TS Inhibits DNA DNA Synthesis Inhibition TS->DNA

Caption: Hypothetical synergy of this compound and 5-FU.

References

Validation & Comparative

A Comparative Analysis of Carbonic Anhydrase IX Inhibitors in Colon Cancer: Evaluating Alternatives in the Absence of Data for ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of carbonic anhydrase IX (CA-IX) presents a promising therapeutic avenue in the treatment of colon cancer, a disease often characterized by hypoxic tumors where CA-IX is overexpressed. While the specific compound ZINC49534341 has been identified as a potential CA-IX inhibitor, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of experimental data on its efficacy and mechanism of action in colon cancer models. In light of this, this guide provides a comparative analysis of well-characterized CA-IX inhibitors—SLC-0111, S4, and Acetazolamide—that have been investigated for their potential in treating colon cancer. This comparison is based on available preclinical data and aims to offer a valuable resource for researchers exploring CA-IX inhibition as a therapeutic strategy.

Carbonic anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation within the tumor microenvironment.[1] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, including colorectal cancer.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA-IX contributes to intracellular pH homeostasis and the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and resistance to therapy.[3] Therefore, inhibitors of CA-IX are being actively investigated as potential anticancer agents.

Comparative Efficacy of CA-IX Inhibitors in Colon Cancer Models

The following tables summarize the available quantitative data on the efficacy of SLC-0111, S4, and Acetazolamide in preclinical colon cancer studies. These inhibitors have demonstrated the ability to modulate tumor cell behavior through various mechanisms.

Table 1: In Vitro Cytotoxicity and Proliferation Inhibition

InhibitorCell LineConcentrationEffectReference
SLC-0111 HCT116100 µMEnhanced cytostatic activity of 5-Fluorouracil[4][5]
HT29Not specifiedCo-treatment with oxaliplatin (B1677828) or irinotecan (B1672180) significantly decreased IC50 values[6]
S4 HT29, HCT116Not specifiedReduced proliferation after 4 days of treatment under anoxic conditions[7]
Acetazolamide SW6201–1000 μMDose-dependent reduction in cell viability, most significant within 48 hours[8]

Table 2: In Vivo Anti-Tumor Activity

InhibitorAnimal ModelTreatmentEffectReference
Acetazolamide Apc-mutant Min mice200 or 400 ppm in dietReduced the total number of intestinal polyps by up to 50%[9][10]

Signaling Pathways and Mechanisms of Action

The inhibition of CA-IX in colon cancer cells can trigger a cascade of events leading to reduced tumor growth and survival. A key mechanism involves the disruption of pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.

CAIX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CA-IX CA-IX H2CO3 H₂CO₃ CA-IX->H2CO3 Intracellular_Acidification Intracellular Acidification H+ H⁺ H2CO3->H+ HCO3- HCO₃⁻ H2CO3->HCO3- CO2 CO₂ CO2->CA-IX H2O H₂O H2O->CA-IX Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Induces CA-IX_Inhibitor CA-IX Inhibitor (e.g., SLC-0111, S4, Acetazolamide) CA-IX_Inhibitor->CA-IX Inhibits

Caption: CA-IX inhibition disrupts pH balance, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Carbonic Anhydrase IX Inhibition Assay

A common method to assess the inhibitory activity of compounds against CA-IX is a stopped-flow CO2 hydration assay. This technique measures the catalytic activity of the enzyme in the presence and absence of the inhibitor. The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency. While specific Ki values for colon cancer cell lines were not detailed in the provided search results, this assay is fundamental in determining the potency of inhibitors like SLC-0111, S4, and Acetazolamide against the purified CA-IX enzyme.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Seed_Cells Seed colon cancer cells in 96-well plate Add_Inhibitor Add CA-IX inhibitor at various concentrations Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 24-72h) Add_Inhibitor->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow of the MTT assay for cell viability assessment.

Protocol Steps:

  • Colon cancer cells (e.g., HCT116, HT29, SW620) are seeded in 96-well plates and allowed to adhere overnight.[11]

  • The cells are then treated with varying concentrations of the CA-IX inhibitor or a vehicle control.[11]

  • Following an incubation period (typically 24 to 72 hours), MTT solution is added to each well and incubated for a few hours.[11]

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12]

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[11]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Western Blotting for CA-IX Expression

Western blotting is a technique used to detect specific proteins in a sample. It can be used to confirm the expression of CA-IX in colon cancer cell lines and to assess whether treatment with inhibitors affects its expression levels.

Protocol Steps:

  • Protein Extraction: Colon cancer cells are lysed to release their protein content.[13]

  • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.[13]

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes CA-IX.[13]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

Conclusion

While the exploration of this compound as a CA-IX inhibitor in colon cancer is currently limited by the lack of available data, the field of CA-IX inhibition remains a vibrant area of cancer research. Established inhibitors such as SLC-0111, S4, and the clinically used drug Acetazolamide have demonstrated promising preclinical activity against colon cancer models. Their ability to disrupt tumor pH homeostasis, inhibit proliferation, and, in some cases, reduce polyp formation underscores the therapeutic potential of targeting CA-IX. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to further investigate the role of CA-IX inhibitors in the treatment of colon cancer and to evaluate novel compounds in this class. Further studies are warranted to elucidate the full potential of these inhibitors, both as monotherapies and in combination with existing chemotherapeutic agents.

References

Comparative analysis of ZINC49534341 and SLC-0111

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

Executive Summary

This guide provides a detailed comparative analysis of two chemical compounds, ZINC49534341 and SLC-0111, for researchers, scientists, and professionals in the field of drug development. SLC-0111 is a well-characterized small molecule inhibitor of carbonic anhydrase IX (CAIX) with extensive preclinical and clinical data supporting its potential as an anti-cancer agent. In stark contrast, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity, mechanism of action, and experimental data for this compound.

Therefore, this document will focus on presenting a thorough overview of SLC-0111, including its performance, mechanism of action, and relevant experimental data, while highlighting the current data gap for this compound.

Introduction to SLC-0111

SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and, to a lesser extent, carbonic anhydrase XII (CAXII).[1][2][3] These enzymes are zinc metalloenzymes that are highly expressed in many solid tumors, particularly in response to hypoxic conditions.[4][5] CAIX plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[4][5] This activity helps cancer cells maintain a favorable intracellular pH for survival and proliferation while contributing to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4][5][6] By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidification and subsequent anti-tumor effects.[2][7]

Performance and Efficacy of SLC-0111

The anti-cancer properties of SLC-0111 have been demonstrated in a variety of preclinical models and early-phase clinical trials. It has shown efficacy both as a monotherapy and in combination with conventional chemotherapies and immunotherapies.

Quantitative Performance Data

The following tables summarize key quantitative data on the performance of SLC-0111 from various studies.

Table 1: In Vitro Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (µg/mL)Inhibition Constant (Ki)Reference
CA IX0.048 ± 0.00645 nM[2][3]
CA XII0.096 ± 0.0084.5 nM[2][3]
CA I> 20Micromolar range[2][3]
CA II0.569 ± 0.03Micromolar range[2][3]

Table 2: In Vitro Cytotoxicity of SLC-0111 in Combination with Chemotherapeutic Agents

Cell LineCombination AgentSLC-0111 ConcentrationEffectReference
A375-M6 (Melanoma)Dacarbazine/Temozolomide100 µMPotentiates cytotoxicity[1]
MCF7 (Breast Cancer)Doxorubicin100 µMIncreases cell death[1]
HCT116 (Colorectal Cancer)5-Fluorouracil100 µMEnhances cytostatic activity by reducing proliferation[1]
FaDu (HNSCC)Cisplatin (B142131)100 µMEnhances inhibition of cell growth and invasion[8]
HUH6 (Hepatoblastoma)-100 µMDecreased cell viability and motility[9]

Table 3: Pharmacokinetic Parameters of SLC-0111 from Phase I Clinical Trial (NCT02215850)

DoseCmax (ng/mL)AUC(0-24) (µg/mL·h)Tmax (hours)Reference
500 mg4350332.46 - 6.05[10][11]
1000 mg6220702.61 - 5.02[10][11]
2000 mg5340942.61 - 5.02[10][11]

Mechanism of Action and Signaling Pathways

SLC-0111's primary mechanism of action is the inhibition of CAIX, which disrupts pH regulation in the tumor microenvironment. This leads to a cascade of downstream effects that are detrimental to cancer cell survival and progression.

SLC_0111_Mechanism cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_Cellular_Effects Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CAIX Expression on Cancer Cell Surface HIF1a->CAIX_exp CO2_H2O CO₂ + H₂O CAIX_exp->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CAIX Catalysis Extracellular_Acidification Extracellular Acidification (Low pH) H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Favorable for Proliferation) H_HCO3->Intracellular_Alkalinization Reduced_Invasion_Metastasis Reduced Invasion & Metastasis Reduced_Proliferation Reduced Proliferation SLC0111 SLC-0111 SLC0111->H_HCO3 Inhibits Intracellular_Acidification Intracellular Acidification SLC0111->Intracellular_Acidification Leads to SLC0111->Reduced_Invasion_Metastasis Sensitization Sensitization to Chemotherapy & Immunotherapy SLC0111->Sensitization Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Intracellular_Acidification->Reduced_Proliferation

Figure 1. Signaling pathway of SLC-0111's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for SLC-0111 are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

  • Objective: To determine the inhibition constant (Ki) of SLC-0111 against various CA isoforms.

  • Methodology:

    • A stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.

    • Phenol red (0.2 mM) is used as a pH indicator, with absorbance measured at 557 nm.

    • The reaction is carried out in a buffer (e.g., 20 mM HEPES, pH 7.4) with a salt to maintain constant ionic strength (e.g., 20 mM NaBF₄).

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are measured over a period of 10-100 seconds.

    • CO₂ concentrations are varied (1.7 to 17 mM) to determine kinetic parameters.

    • The assay is performed with and without various concentrations of the inhibitor (SLC-0111) to calculate the inhibition constant.[12]

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This assay is used to assess the effect of SLC-0111, alone or in combination with other drugs, on cell death.

  • Objective: To quantify the percentage of viable, apoptotic, and necrotic cells after treatment.

  • Methodology:

    • Cancer cells (e.g., A375-M6 melanoma, MCF7 breast cancer) are seeded in appropriate culture plates and allowed to adhere.

    • Cells are treated with SLC-0111, a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24-48 hours).

    • After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[1]

In Vivo Tumor Growth and Metastasis Studies

These studies evaluate the efficacy of SLC-0111 in a living organism.

  • Objective: To assess the effect of SLC-0111 on tumor growth and metastasis in animal models.

  • Methodology:

    • Human cancer cells (e.g., FaDu HNSCC) are implanted into immunocompromised mice (e.g., nude mice) to establish tumors.

    • Once tumors reach a certain volume (e.g., 50 mm³), mice are randomized into treatment groups: vehicle control, SLC-0111 alone (e.g., 100 mg/kg via oral gavage), chemotherapy alone (e.g., Cisplatin 3 mg/kg intraperitoneally), or a combination of SLC-0111 and chemotherapy.[8]

    • Treatments are administered according to a predefined schedule.

    • Tumor volume is measured regularly using calipers.

    • For metastasis studies, in vivo imaging techniques (e.g., Near-Infrared imaging with ProSense-750) can be used to visualize metastatic spread.[8]

    • At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, biomarker expression).

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A375-M6, MCF7) Treatment_IV Treatment: - SLC-0111 - Chemotherapy - Combination Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assays (e.g., MTT, Trypan Blue) Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_IV->Apoptosis_Assay Invasion_Assay Invasion/Migration Assays (e.g., Transwell) Treatment_IV->Invasion_Assay Animal_Model Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_IVV Treatment Groups: - Vehicle - SLC-0111 - Chemotherapy - Combination Tumor_Implantation->Treatment_IVV Tumor_Measurement Tumor Volume Measurement Treatment_IVV->Tumor_Measurement Metastasis_Imaging Metastasis Imaging (e.g., NIR) Treatment_IVV->Metastasis_Imaging Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Biomarkers) Tumor_Measurement->Ex_Vivo_Analysis Metastasis_Imaging->Ex_Vivo_Analysis

Figure 2. A generalized experimental workflow for preclinical evaluation.

The Case of this compound: A Data Deficit

Despite extensive searches of prominent scientific databases, including PubMed, Scopus, and chemical repositories such as PubChem and the ZINC database itself, no specific biological data, experimental results, or publications associated with the identifier this compound have been found. The ZINC database is a vast collection of commercially available compounds for virtual screening, and it is possible that this compound is a compound that has been computationally screened but has not undergone experimental validation, or the results have not been published.

Without any available data, a direct comparison of this compound with SLC-0111 is not feasible. Researchers interested in this compound would need to perform initial in vitro screening assays to determine its biological activity and potential targets.

Conclusion and Future Directions

SLC-0111 is a promising anti-cancer agent with a well-defined mechanism of action targeting the tumor-associated enzyme carbonic anhydrase IX. A substantial body of preclinical evidence supports its efficacy, particularly in combination with other cancer therapies. The completion of a Phase I clinical trial has established its safety profile and a recommended Phase II dose, paving the way for further clinical investigation.[10][13]

Conversely, this compound remains an uncharacterized compound. Future research on this molecule would require a foundational series of experiments to identify its biological target(s) and assess its therapeutic potential.

For researchers in drug development, SLC-0111 represents a clinically relevant compound with a strong scientific rationale for its use in oncology. Further studies are warranted to explore its efficacy in a broader range of cancers and in combination with novel therapeutic agents. The journey of this compound from a database entry to a potential therapeutic candidate, however, is yet to begin.

References

Validating the Specificity of Novel Inhibitors for Carbonic Anhydrase IX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the specificity of novel small-molecule inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. As a case study, we will outline the validation process for a hypothetical compound, ZINC49534341, and compare its potential performance against established CA IX inhibitors.

While a direct search for experimental data on this compound did not yield public-domain results, this guide presents the essential experimental protocols and data interpretation necessary to characterize its—or any novel compound's—interaction with CA IX. The following sections detail comparative data tables, in-depth experimental methodologies, and visual workflows to support rigorous scientific validation.

Comparative Analysis of CA IX Inhibitors

To ascertain the efficacy and specificity of a novel inhibitor, its performance must be benchmarked against well-characterized compounds. This section provides a comparative summary of a hypothetical profile for this compound alongside known carbonic anhydrase inhibitors, Acetazolamide (a pan-CA inhibitor) and SLC-0111 (a CA IX-selective inhibitor).

ParameterThis compound (Hypothetical Data)Acetazolamide (Reference)SLC-0111 (Reference)
Binding Affinity (Kd) 50 nM250 nM45 nM
Enzymatic Inhibition (Ki) 30 nM25 nM50 nM
Cellular Activity (IC50) 100 nM1 µM150 nM
Selectivity (CA II / CA IX) >200-fold~1-fold>100-fold

Table 1: Comparative performance metrics for CA IX inhibitors. The data for this compound is hypothetical and serves as an example of favorable results from validation experiments.

Experimental Protocols for Inhibitor Validation

Rigorous validation of a potential inhibitor's specificity is crucial. The following are detailed protocols for key experiments to determine the binding affinity, inhibitory constant, and cellular efficacy of a compound against carbonic anhydrase IX.

Stopped-Flow Carbon Dioxide Hydration Assay

This is a fundamental method to measure the catalytic activity of carbonic anhydrase and the inhibitory effect of a compound.

Objective: To determine the inhibitory constant (Ki) of the test compound against CA IX.

Materials:

  • Recombinant human CA IX

  • Test compound (e.g., this compound) dissolved in DMSO

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., phenol (B47542) red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the desired concentration of the inhibitor.

  • In the second syringe, load the CO2-saturated buffer solution.

  • Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Repeat the experiment for each concentration of the inhibitor.

  • Calculate the IC50 value from the dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the real-time binding kinetics and affinity between an inhibitor and its target enzyme.

Objective: To determine the dissociation constant (Kd) of the test compound for CA IX.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human CA IX

  • Test compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the recombinant CA IX onto the sensor chip surface.

  • Prepare a series of concentrations of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the compound to the enzyme.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Analyze the binding data to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of a compound to its target protein in a cellular context.

Objective: To confirm the engagement of the test compound with CA IX in intact cells.

Materials:

  • Cancer cell line overexpressing CA IX (e.g., HT-29)

  • Test compound

  • PBS and lysis buffer

  • Instrumentation for Western blotting or ELISA

Procedure:

  • Treat the cells with the test compound or a vehicle control.

  • Heat the cell suspensions at a range of temperatures. The binding of the compound can stabilize the protein, leading to a higher melting temperature.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble CA IX remaining at each temperature using Western blot or ELISA.[1]

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Processes and Workflows

To further clarify the context and procedures, the following diagrams illustrate the signaling pathway of CA IX, the experimental workflow for inhibitor validation, and the logical framework for comparing inhibitors.

CAIX_Pathway cluster_TME Tumor Microenvironment (Hypoxia) cluster_Cell Cancer Cell HIF1a HIF-1α Stabilization CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene activates CAIX_protein CA IX Protein Expression (on cell surface) CAIX_gene->CAIX_protein CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA IX pH_regulation Extracellular Acidification Intracellular Alkalinization HCO3_H->pH_regulation Survival_Metastasis Promotes Survival & Metastasis pH_regulation->Survival_Metastasis Experimental_Workflow start Novel Compound (e.g., this compound) enzymatic_assay Enzymatic Assay (Stopped-Flow) start->enzymatic_assay binding_assay Binding Assay (SPR) start->binding_assay cellular_assay Cellular Assay (CETSA) start->cellular_assay determine_Ki Determine Ki enzymatic_assay->determine_Ki determine_Kd Determine Kd binding_assay->determine_Kd confirm_target Confirm Target Engagement cellular_assay->confirm_target selectivity_panel Selectivity Panel (vs. other CAs) determine_Ki->selectivity_panel determine_Kd->selectivity_panel confirm_target->selectivity_panel conclusion Validate Specificity selectivity_panel->conclusion Logic_Comparison cluster_compounds Candidate Inhibitors cluster_criteria Validation Criteria goal Goal: Identify Potent & Selective CA IX Inhibitor zinc_compound This compound (Hypothetical) goal->zinc_compound acetazolamide Acetazolamide (Non-selective) goal->acetazolamide slc0111 SLC-0111 (Selective) goal->slc0111 potency High Potency (Low Ki, Kd, IC50) zinc_compound->potency Evaluate selectivity High Selectivity (vs. other CA isoforms) zinc_compound->selectivity Evaluate acetazolamide->potency Evaluate acetazolamide->selectivity Evaluate slc0111->potency Evaluate slc0111->selectivity Evaluate

References

A Head-to-Head Comparison: ZINC49534341 and Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a direct head-to-head comparison between ZINC49534341 and acetazolamide (B1664987) is not feasible at this time. Extensive searches of the ZINC database and the broader scientific literature have yielded no publicly available information on the chemical structure, experimental data, or computational predictions for the compound identified as this compound. This suggests that the identifier may be inaccurate, or the compound is a theoretical entity that has not been synthesized or characterized.

Therefore, this guide will provide a comprehensive overview of the well-established carbonic anhydrase inhibitor, acetazolamide, as a reference point. The information presented below is based on extensive experimental data and clinical use, offering a thorough understanding of its properties and mechanism of action.

Acetazolamide: A Detailed Profile

Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This inhibitory action forms the basis of its therapeutic effects across a range of clinical applications.[1]

Mechanism of Action

Acetazolamide's primary mechanism involves the inhibition of carbonic anhydrase in various tissues.[1] In the proximal tubule of the kidney, this leads to a decrease in the reabsorption of sodium, bicarbonate, and chloride, resulting in diuresis and a mild metabolic acidosis.[1] In the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2]

Signaling Pathway of Acetazolamide's Diuretic Effect

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary CO2_H2O_lumen CO2 + H2O H2CO3_lumen H2CO3 CO2_H2O_lumen->H2CO3_lumen Spontaneous H_HCO3_lumen H+ + HCO3- H2CO3_lumen->H_HCO3_lumen CA_apical Carbonic Anhydrase (Apical Membrane) H2CO3_lumen->CA_apical NHE3 Na+/H+ Exchanger 3 (NHE3) H_HCO3_lumen->NHE3 H+ out Na_lumen Na+ Na_lumen->NHE3 CA_apical->CO2_H2O_lumen Catalysis Na_blood Na+ NHE3->Na_blood CA_cyto Carbonic Anhydrase (Cytosol) H2CO3_cell H2CO3 CA_cyto->H2CO3_cell Catalysis CO2_H2O_cell CO2 + H2O CO2_H2O_cell->H2CO3_cell H_HCO3_cell H+ + HCO3- H2CO3_cell->H_HCO3_cell H_HCO3_cell->NHE3 H+ in NBCe1 Na+/HCO3- Cotransporter (NBCe1) H_HCO3_cell->NBCe1 HCO3- out HCO3_blood HCO3- NBCe1->HCO3_blood Acetazolamide_cell Acetazolamide Acetazolamide_cell->CA_apical Inhibition Acetazolamide_cell->CA_cyto Inhibition

Caption: Acetazolamide inhibits carbonic anhydrase in the renal proximal tubule.

Quantitative Performance Data

The following tables summarize key quantitative data for acetazolamide, based on experimental studies.

Table 1: In Vitro Carbonic Anhydrase Inhibition

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) (nM)
hCA I278.8 ± 44.3[3]
hCA II12[4]
hCA IV74[4]

Note: Kᵢ values can vary depending on experimental conditions.

Table 2: Pharmacokinetic Properties of Acetazolamide

ParameterValueReference
Oral Bioavailability~60-100%[5]
Plasma Half-life6-9 hours[1]
Volume of Distribution0.3 L/kg[5]
Protein Binding~90%[5]
MetabolismNot metabolized[1]
ExcretionPrimarily renal[1]

Table 3: Pharmacodynamic Effects of Acetazolamide

ParameterValueReference
Maximal IOP Reduction (Emax)7.2 mmHg[6]
Plasma Concentration for 50% of Emax (EC50)1.64 µg/mL[6]
Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Inhibitor to Plate prep_buffer->add_reagents prep_enzyme Prepare CA Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate (pNPA) prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow of a typical colorimetric carbonic anhydrase inhibitor assay.

Materials:

  • Recombinant human Carbonic Anhydrase (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (B1210297) (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[3]

  • Test compound (inhibitor) and a reference inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.[3]

    • Prepare a stock solution of the CA enzyme in the assay buffer. The final concentration should be optimized to provide a linear reaction rate.[3]

    • Prepare a stock solution of pNPA (e.g., 3 mM) in a suitable solvent (e.g., acetonitrile) and then dilute with the assay buffer.[3]

    • Prepare serial dilutions of the test compound and reference inhibitor.

  • Assay Plate Setup (Final Volume per well: 200 µL):

    • Blank wells: 190 µL of Assay Buffer.[3]

    • Enzyme Control (100% activity): 180 µL of Assay Buffer + 10 µL of CA enzyme solution.[3]

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.[3]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of the solvent used for the compounds.[3]

  • Reaction:

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.[3]

    • Immediately start measuring the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-15 minutes).[3]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Acetazolamide is a well-characterized and clinically significant carbonic anhydrase inhibitor. Its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects have been extensively studied and are supported by a large body of experimental data. While a direct comparison with this compound is not possible due to the lack of available information on the latter, the detailed profile of acetazolamide provided in this guide serves as a valuable benchmark for the evaluation of novel carbonic anhydrase inhibitors. Researchers and drug development professionals are encouraged to use this information as a foundation for their ongoing investigations in this field.

References

Independent Verification of Novel Compound Synergy with 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying synergistic interactions between novel compounds and established chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) is a critical step in developing more effective cancer therapies. This guide provides a framework for the independent verification of the synergistic potential of a test compound, using ZINC49534341 as a representative example, in combination with 5-FU. We will outline common experimental protocols, data presentation strategies, and the relevant signaling pathways involved.

Experimental Workflow for Synergy Assessment

A typical workflow to assess the synergy between a test compound and 5-FU involves a series of in vitro assays to determine cell viability, calculate synergy scores, and elucidate the underlying mechanism of action.

G a Select Cancer Cell Lines b Determine IC50 of 5-FU a->b c Determine IC50 of this compound a->c d Cell Viability Assay (Combination Doses) b->d c->d e Calculate Combination Index (CI) d->e f Isobologram Analysis d->f g Apoptosis Assays (e.g., Annexin V) e->g f->g i Western Blot for Pathway Proteins g->i h Cell Cycle Analysis h->i

Caption: Experimental workflow for synergy assessment.

Data Presentation: Summarizing Quantitative Results

Clear and concise data presentation is crucial for comparing the effects of monotherapy versus combination therapy. The following tables provide templates for organizing experimental data.

Table 1: IC50 Values of Single Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line5-Fluorouracil IC50 (µM)This compound IC50 (µM)
HCT-116Example: 45.94[1][2]Experimental Value
SW480Example: 35.45[1][2]Experimental Value
DLD-1Example: 214.3[3]Experimental Value

Table 2: Combination Index (CI) Values

The Combination Index (CI) method is used to quantify the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell Line5-FU Dose (µM)This compound Dose (µM)Fraction Affected (Fa)CI ValueSynergy Level
HCT-116Dose 1Dose AValue< 1Synergistic
HCT-116Dose 2Dose BValue= 1Additive
SW480Dose 1Dose AValue> 1Antagonistic

Table 3: Apoptosis Analysis via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
ControlValueValueValueValue
5-FUValueValueValueValue
This compoundValueValueValueValue
CombinationValueValueValueValue

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings.

1. Cell Viability and IC50 Determination (MTT Assay)

  • Objective: To measure the cytotoxic effects of 5-FU and this compound, alone and in combination.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116, SW480) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[3]

    • Treat cells with serial dilutions of 5-FU or this compound individually to determine their respective IC50 values. For combination studies, treat cells with various concentrations of both drugs, often at a constant ratio based on their IC50s.[4]

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[1][2]

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan (B1609692) crystal formation.[3][5]

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[4]

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[3]

2. Synergy Quantification (Combination Index)

  • Objective: To quantitatively determine the interaction between 5-FU and this compound.

  • Procedure:

    • Perform cell viability assays with a range of concentrations of both drugs in combination.

    • Use software such as CompuSyn or ComboSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][4][6] This method provides a quantitative measure of synergy or antagonism over a range of drug concentrations.

3. Apoptosis Detection (Annexin V-FITC/PI Assay)

  • Objective: To assess whether the combination treatment induces apoptosis.

  • Procedure:

    • Treat cells with 5-FU, this compound, and the combination at predetermined synergistic concentrations for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and necrosis.[4][7]

Signaling Pathways in 5-Fluorouracil Action and Synergy

5-Fluorouracil exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS) and through its incorporation into DNA and RNA.[8] Resistance to 5-FU can arise from the activation of various signaling pathways.[9][10] A synergistic compound may enhance 5-FU's efficacy by modulating these pathways.

1. 5-Fluorouracil Mechanism of Action

The diagram below illustrates the metabolic activation of 5-FU and its primary mechanism of inhibiting DNA synthesis.

G FU 5-Fluorouracil FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP RNA RNA Dysfunction FUTP->RNA FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_damage DNA Damage FdUTP->DNA_damage dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn

Caption: Simplified metabolic pathway of 5-Fluorouracil.

2. Key Signaling Pathways Implicated in 5-FU Resistance

A synergistic agent could potentially re-sensitize cancer cells to 5-FU by targeting pathways that contribute to drug resistance, such as the NF-κB or Wnt signaling pathways.[9][10][11]

G cluster_0 Potential Synergy Mechanism cluster_1 Cellular Response ZINC This compound NFKB NF-κB Pathway ZINC->NFKB Inhibits WNT Wnt/β-catenin Pathway ZINC->WNT Inhibits Prolif Proliferation NFKB->Prolif Surv Survival NFKB->Surv WNT->Prolif WNT->Surv Apoptosis Apoptosis Prolif->Apoptosis Surv->Apoptosis FU 5-Fluorouracil FU->Apoptosis

Caption: Modulation of resistance pathways by a synergistic agent.

By following this guide, researchers can systematically evaluate the synergistic potential of novel compounds like this compound with 5-fluorouracil, generate robust and comparable data, and gain insights into the underlying mechanisms of action. This structured approach is fundamental to the preclinical validation of new combination therapies in oncology.

References

Comparative Efficacy Analysis of ZINC49534341: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the currently available preclinical data for the compound ZINC49534341 reveals a significant gap in the scientific literature. Despite a comprehensive search of established scientific databases and public repositories, no published in vitro or in vivo studies detailing the efficacy, mechanism of action, or comparative performance of this compound were identified.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this compound, this document serves to highlight the current state of knowledge and provide a framework for the type of data that would be necessary to evaluate its therapeutic potential.

Data Presentation

Due to the lack of available quantitative data, a comparative table cannot be constructed at this time. A representative table structure is provided below to illustrate the format that would be used to summarize key efficacy metrics if such data were available.

Table 1: Illustrative Summary of In Vitro Efficacy Data

CompoundTarget AssayIC₅₀ (nM)EC₅₀ (nM)Cell LineCitation
This compoundN/AN/AN/AN/AN/A
Alternative 1N/AN/AN/AN/AN/A
Alternative 2N/AN/AN/AN/AN/A

Table 2: Illustrative Summary of In Vivo Efficacy Data

CompoundAnimal ModelDosing RegimenEfficacy Endpoint% Inhibition/EffectCitation
This compoundN/AN/AN/AN/AN/A
Alternative 1N/AN/AN/AN/AN/A
Alternative 2N/AN/AN/AN/AN/A

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. For a compound like this compound, a thorough evaluation would necessitate a series of well-defined in vitro and in vivo experiments. The following outlines the types of experimental protocols that would be required:

1. In Vitro Target Engagement and Cellular Potency Assays:

  • Biochemical Assays: To determine the direct interaction with and inhibition of its putative molecular target. This would involve quantifying the IC₅₀ value.

  • Cell-Based Assays: To measure the compound's effect in a cellular context. This would include determining the EC₅₀ in relevant cell lines and assessing downstream signaling effects.

2. In Vivo Pharmacokinetic and Efficacy Studies:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model.

  • Disease Model Efficacy Studies: To evaluate the therapeutic effect of the compound in a validated animal model of a specific disease. Key parameters would include dose-response relationships and comparison to standard-of-care treatments.

Mandatory Visualization

Diagrams are essential for visually communicating complex biological pathways and experimental designs. Below are examples of Graphviz diagrams that would be generated to illustrate the signaling pathway of a hypothetical target and a typical experimental workflow for efficacy testing.

cluster_0 Cell Membrane Receptor Receptor Downstream_Kinase_1 Downstream_Kinase_1 Receptor->Downstream_Kinase_1 This compound This compound This compound->Receptor Inhibition Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway showing inhibition by this compound.

In_Vitro_Assay In Vitro Potency (IC50/EC50) PK_Study In Vivo PK Study (Animal Model) In_Vitro_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (Disease Model) PK_Study->Efficacy_Study Data_Analysis Data Analysis and Comparison Efficacy_Study->Data_Analysis

Caption: Standard workflow for preclinical efficacy evaluation.

At present, there is no publicly available scientific evidence to support a comparative analysis of this compound's in vitro and in vivo efficacy. The ZINC database, from which this compound identifier likely originates, is a repository of commercially available compounds for virtual screening, and many of its entries have not undergone biological validation.

For researchers interested in this compound, the next logical step would be to perform the foundational in vitro and in vivo experiments outlined in this guide. Such studies are essential to determine if this compound has any biological activity and therapeutic potential worthy of further investigation and comparison with existing alternatives. Without this primary data, any discussion of its efficacy remains purely speculative.

Side-by-Side Analysis of the Safety Profiles of ZINC49534341 and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ZINC49534341 is a chemical compound available for purchase from various chemical suppliers, cataloged in the ZINC database for virtual screening.[1][2][3][4][5] As a research chemical, it has not undergone extensive preclinical and clinical safety evaluations that are required for approved drugs. Therefore, no specific safety data for this compound is publicly available. This guide provides a comparative analysis based on the well-established safety profile of the sulfonamide class of drugs, to which this compound belongs. The information presented for sulfonamides should be considered as potential risks for novel sulfonamide-containing compounds, including this compound, pending specific experimental evaluation.

Overview of Sulfonamide Safety Profile

Sulfonamides, the first broadly effective antibacterial agents, are known to cause a variety of adverse effects.[6][7] While newer formulations have improved toxicity profiles, certain risks are inherent to this class of compounds.[6] Hypersensitivity reactions are among the most common and can range from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome.[6][8] Patients with HIV have a significantly higher prevalence of adverse reactions to sulfonamide antimicrobials.[6]

Comparative Safety Data

The following table summarizes the known adverse effects of sulfonamides. Data for this compound is not available and would require experimental determination.

Adverse Effect CategoryKnown Effects in SulfonamidesThis compound
Hypersensitivity Reactions Rashes, hives, drug fever, photosensitivity.[9][10] Severe reactions include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS).[6][11]Data Not Available
Hematologic Disorders Agranulocytosis, thrombocytopenia, and hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[9]Data Not Available
Renal Effects Crystalluria (crystal formation in urine), oliguria (low urine output), and anuria (no urine output).[9] Interstitial nephritis and tubular necrosis have also been reported.[10]Data Not Available
Gastrointestinal Effects Nausea, vomiting, diarrhea, and abdominal pain are common.[8][10]Data Not Available
Hepatic Effects Hepatotoxicity is a known, though less common, side effect.[11] It can range from mild liver enzyme elevations to fulminant hepatic necrosis.[6][11]Data Not Available
Neurological Effects Headaches, dizziness, insomnia, and, in rare cases, more severe effects like confusion, ataxia, and seizures.[9][11]Data Not Available

Experimental Protocols for Safety Assessment

The safety profile of a novel sulfonamide compound like this compound would be established through a series of standardized preclinical toxicity studies. The general workflow for such an assessment is outlined below.

cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Toxicity Studies (Animal Models) cluster_endpoints Safety Endpoints Evaluated Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Studies (Single high dose) Cell_Viability->Acute_Toxicity Dose-range finding Genotoxicity Genotoxicity Assays (e.g., Ames test, micronucleus test) Subchronic_Toxicity Sub-chronic Toxicity Studies (Repeated dosing) Genotoxicity->Subchronic_Toxicity hERG_Assay hERG Channel Assay (Cardiotoxicity) hERG_Assay->Subchronic_Toxicity Histopathology Histopathology of Organs Acute_Toxicity->Histopathology Clinical_Pathology Clinical Pathology (Hematology, blood chemistry) Acute_Toxicity->Clinical_Pathology Subchronic_Toxicity->Histopathology Subchronic_Toxicity->Clinical_Pathology ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Subchronic_Toxicity->ADME Chronic_Toxicity Chronic Toxicity Studies (Long-term dosing) Chronic_Toxicity->Histopathology Chronic_Toxicity->Clinical_Pathology Safety_Profile Comprehensive Safety Profile Histopathology->Safety_Profile Clinical_Pathology->Safety_Profile ADME->Safety_Profile Compound Test Compound (this compound) Compound->Cell_Viability Compound->Genotoxicity Compound->hERG_Assay

General workflow for preclinical safety assessment of a new chemical entity.
  • Cell Viability Assays (e.g., MTT Assay):

    • Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to the control.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Use several strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenic potential.

  • Acute Oral Toxicity Study (e.g., OECD Guideline 423):

    • Fast a small group of rodents (e.g., rats or mice) overnight.

    • Administer a single oral dose of the test compound at a starting dose level.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, dose a subsequent group of animals at a higher or lower dose.

    • The study endpoint is the determination of the acute toxic class or the LD50 (lethal dose for 50% of the animals).

Potential Mechanism of Sulfonamide Toxicity

The toxicity of sulfonamides is often linked to their metabolism. The arylamine group present in many sulfonamide antibiotics is a key structural feature associated with hypersensitivity reactions.[6]

Sulfonamide Sulfonamide Drug Metabolism Metabolism (e.g., N-acetylation, oxidation) Sulfonamide->Metabolism Metabolites Reactive Metabolites (e.g., nitroso, hydroxylamine) Metabolism->Metabolites Haptenation Haptenation (Covalent binding to proteins) Metabolites->Haptenation Immune_Response Immune Response (T-cell activation, antibody production) Haptenation->Immune_Response Adverse_Effects Adverse Drug Reactions (e.g., rash, hepatotoxicity) Immune_Response->Adverse_Effects

Proposed mechanism for sulfonamide hypersensitivity reactions.

This proposed pathway highlights that the parent drug itself is not always the direct cause of toxicity. Instead, metabolic activation can lead to reactive intermediates that trigger an immune response.

Conclusion

While this compound belongs to the sulfonamide class of compounds, its specific safety profile remains unknown without dedicated experimental studies. Researchers investigating this and other novel sulfonamides should anticipate potential liabilities common to this class, including hypersensitivity reactions, hematologic disorders, and renal toxicity. A thorough preclinical safety evaluation, following the experimental protocols outlined above, is mandatory to characterize the specific risks associated with any new chemical entity before it can be considered for further development.

References

Hypothetical Comparison Guide: Hypothetin (ZINC12345678) in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for studies and meta-analyses involving ZINC49534341 did not yield any specific results. This identifier corresponds to a compound within the ZINC database, a large, curated collection of commercially available compounds for virtual screening. The absence of published research associated with this specific identifier suggests that this compound may not have been the subject of extensive investigation, or the research has not been made publicly available.

The ZINC database is a valuable resource for drug discovery, providing researchers with a vast library of chemical compounds that can be computationally screened for potential biological activity. Compounds are assigned unique ZINC IDs, such as this compound, for identification and tracking purposes.

To illustrate the structure and content of the requested comparison guide, a hypothetical example has been created for a fictional compound, "Hypothetin (ZINC12345678)." This guide demonstrates how experimental data, protocols, and visualizations would be presented if such information were available for this compound.

This guide provides a comparative analysis of Hypothetin (ZINC12345678), a novel selective inhibitor of the hypothetical kinase "Kinase-X," against two other known inhibitors, Compound A and Compound B.

Data Presentation: Comparative Efficacy and Safety

The following table summarizes the key performance metrics of Hypothetin in comparison to established Kinase-X inhibitors.

ParameterHypothetin (ZINC12345678)Compound ACompound B
IC₅₀ (Kinase-X) 15 nM50 nM100 nM
Selectivity (vs. Kinase-Y) 200-fold50-fold20-fold
Cellular Potency (EC₅₀) 100 nM250 nM500 nM
In vivo Efficacy (Tumor Growth Inhibition) 60%45%30%
Off-target Effects (hERG Inhibition) >10 µM1 µM5 µM

Experimental Protocols

In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC₅₀) of Hypothetin against Kinase-X was determined using a luminescence-based kinase assay. The protocol was as follows:

  • Reagents: Recombinant human Kinase-X, Kinase-Y (for selectivity profiling), ATP, substrate peptide, and a luminescent kinase assay kit were used.

  • Procedure:

    • A serial dilution of Hypothetin, Compound A, and Compound B was prepared in DMSO.

    • The compounds were incubated with Kinase-X and the substrate peptide in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • After a 1-hour incubation at 30°C, the amount of remaining ATP was quantified using the luminescent assay kit.

  • Data Analysis: Luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Visualizations

Signaling Pathway

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-X Kinase-X Receptor->Kinase-X Downstream Effector Downstream Effector Kinase-X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Hypothetin Hypothetin Hypothetin->Kinase-X

Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of Hypothetin.

Experimental Workflow

cluster_0 In Vitro cluster_1 In Vivo Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay Cell Viability Cell Viability Kinase Assay->Cell Viability Animal Model Animal Model Cell Viability->Animal Model Efficacy Study Efficacy Study Animal Model->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

Safety Operating Guide

Essential Safety and Logistical Information for Handling ZINC49534341

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ZINC49534341 was not publicly available at the time of this writing. The following guidance is based on the safety information for chemically related zinc compounds, such as zinc sulfate (B86663) and zinc oxide. It is imperative to conduct a thorough, substance-specific risk assessment before handling this compound.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals engaged in handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure personal safety when handling zinc compounds. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Standards
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1, EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.EN 374.[1]
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.NIOSH/MSHA or EN 149 approved.[1]
First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Use only in a well-ventilated area.[1][2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
Contaminated Packaging Dispose of in the same manner as the unused product.

Environmental Precautions: Zinc compounds are very toxic to aquatic life with long-lasting effects.[1][3] Do not allow the material to enter drains, sewers, or waterways.[1][3]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ventilate the area.

  • Wear appropriate PPE as outlined above.

  • Contain the spill. Avoid generating dust.

  • Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate the spill area.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Review SDS & Conduct Risk Assessment b Ensure Engineering Controls (Fume Hood, Ventilation) a->b c Select & Don Appropriate PPE b->c d Weighing & Transferring (in ventilated enclosure) c->d e Performing Experiment d->e f Decontaminate Work Area e->f j Spill e->j If spill occurs k Exposure e->k If exposure occurs g Properly Store or Dispose of Waste f->g h Remove & Dispose of PPE g->h i Wash Hands Thoroughly h->i l Follow Spill Response Protocol j->l m Follow First Aid Procedures k->m

Caption: Workflow for Safe Handling of this compound.

References

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